3-Benzyloxyphenylacetic acid methyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-16(17)11-14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBWCJFWJDBDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978425 | |
| Record name | Methyl [3-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62969-42-0, 25054-06-2, 62769-42-0 | |
| Record name | Methyl 3-(phenylmethoxy)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62969-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formaldehyde, polymer with cyclohexanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl [3-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formaldehyde, polymer with cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 62769-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Benzyloxyphenylacetic Acid Methyl Ester
Foreword: The Strategic Importance of 3-Benzyloxyphenylacetic Acid Methyl Ester
In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile intermediates is paramount. This compound is one such pivotal molecule. As a functionalized aromatic compound, it serves as a key building block in the synthesis of more complex molecules, including potential analgesic and anti-inflammatory agents.[1] Its structure, featuring a protected phenol and an ester moiety, allows for selective chemical transformations, making it a valuable tool for researchers and synthetic chemists. This guide provides a detailed, field-proven methodology for its synthesis and a robust protocol for its structural characterization, grounded in established chemical principles.
Part 1: Synthesis Strategy and Execution
The synthesis of this compound is most logically approached via a two-step sequence starting from the commercially available 3-hydroxyphenylacetic acid. This strategy is predicated on the differential reactivity of the phenolic hydroxyl and carboxylic acid groups.
1.1. Retrosynthetic Analysis & Strategic Rationale
A retrosynthetic approach reveals a clear and efficient pathway. The target molecule contains two key functional groups that can be disconnected: the methyl ester and the benzyl ether.
-
Disconnection 1 (C-O Ester Bond): The methyl ester can be readily formed from the corresponding carboxylic acid via Fischer esterification.
-
Disconnection 2 (C-O Ether Bond): The benzyl ether is a standard protecting group for a phenol, typically installed via a Williamson ether synthesis.
This analysis logically points to 3-hydroxyphenylacetic acid as the ideal starting material, as it contains both the requisite phenol and carboxylic acid functionalities.
Caption: Retrosynthetic pathway for the target molecule.
The chosen forward synthesis involves first protecting the phenolic hydroxyl group. This is a critical strategic decision. The phenolic proton is significantly more acidic than the carboxylic acid proton, allowing for its selective deprotonation and subsequent alkylation. Attempting esterification first would risk competing O-alkylation of the carboxylate under basic conditions.
1.2. Experimental Protocol: A Two-Step Synthesis
This protocol is designed for reliability and scalability in a standard laboratory setting.
Step 1: Synthesis of 3-Benzyloxyphenylacetic Acid (Williamson Ether Synthesis)
The first step involves the protection of the phenolic hydroxyl group of 3-hydroxyphenylacetic acid using benzyl bromide.[2]
-
Principle: This reaction is a classic Williamson ether synthesis. A mild base, potassium carbonate, is used to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the benzyl ether. Acetone is an excellent solvent as it is polar aprotic, effectively solvating the cation and allowing the nucleophile to be reactive, and its boiling point is convenient for reflux conditions.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyphenylacetic acid (10.0 g, 65.7 mmol).
-
Add anhydrous potassium carbonate (13.6 g, 98.6 mmol, 1.5 equiv.) and dry acetone (100 mL).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add benzyl bromide (12.4 g, 72.3 mmol, 1.1 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 3-benzyloxyphenylacetic acid as a white solid.
Step 2: Synthesis of this compound (Fischer Esterification)
The second step converts the carboxylic acid intermediate into the final methyl ester product.
-
Principle: This is an acid-catalyzed esterification, known as the Fischer esterification.[3][4] The reaction is an equilibrium process. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks this activated carbonyl. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[4] The use of a large excess of methanol as the solvent drives the equilibrium toward the product side, in accordance with Le Châtelier's principle.[3]
Protocol:
-
In a 250 mL round-bottom flask, dissolve the 3-benzyloxyphenylacetic acid (10.0 g, 41.3 mmol) obtained from Step 1 in methanol (150 mL).
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Remove the ice bath and heat the solution to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a pure solid or oil.[2]
Caption: Experimental workflow for the two-step synthesis.
Part 2: Structural Characterization and Data Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic methods provides a comprehensive and self-validating dataset.
2.1. Characterization Workflow
The purified product is subjected to a series of analytical techniques to confirm its molecular structure.
Caption: Workflow for the analytical characterization.
2.2. Expected Spectroscopic Data
The following table summarizes the key data points expected from the characterization of this compound (C₁₆H₁₆O₃, Molecular Weight: 256.30 g/mol ).[5][6]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | δ ~ 7.4-7.2 ppm (m, 5H)δ ~ 7.2-6.8 ppm (m, 4H)δ ~ 5.0 ppm (s, 2H)δ ~ 3.7 ppm (s, 3H)δ ~ 3.6 ppm (s, 2H) | Protons of the benzyl ringProtons of the disubstituted phenyl ringBenzylic methylene protons (-O-CH₂ -Ph)Methyl ester protons (-CO-OCH₃ )Methylene protons (-CH₂ -CO-OMe) |
| ¹³C NMR | δ ~ 172 ppmδ ~ 159 ppmδ ~ 137 ppmδ ~ 130-115 ppm (multiple signals)δ ~ 70 ppmδ ~ 52 ppmδ ~ 41 ppm | Ester carbonyl carbon (C =O)Aromatic carbon attached to ether oxygen (C -OBn)Quaternary carbon of benzyl group (C -CH₂-O)Remaining aromatic carbonsBenzylic methylene carbon (-O-C H₂-Ph)Methyl ester carbon (-O-C H₃)Methylene carbon (-C H₂-CO-OMe) |
| FT-IR (cm⁻¹) | ~ 3030~ 2950~ 1735~ 1600, 1500~ 1250, 1150 | Aromatic C-H stretchAliphatic C-H stretchStrong C=O stretch (ester)[7]Aromatic C=C stretches[7]C-O stretches (ether and ester) |
| Mass Spec (EI) | m/z = 256 (M⁺)m/z = 91 (base peak) | Molecular ion peak corresponding to C₁₆H₁₆O₃Tropylium cation ([C₇H₇]⁺) from cleavage of the benzyl group |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as s (singlet) and m (multiplet).
2.3. Rationale of Spectroscopic Assignments
-
¹H NMR: The spectrum is expected to be clean and highly informative. The five protons of the monosubstituted benzyl ring will appear as a multiplet in the aromatic region. The four protons of the 1,3-disubstituted ring will also appear in this region but may show more distinct splitting patterns. The three singlet peaks are diagnostic: the benzylic methylene protons (~5.0 ppm), the ester methyl protons (~3.7 ppm), and the methylene protons adjacent to the carbonyl group (~3.6 ppm). Their integration values (5H, 4H, 2H, 3H, 2H) are critical for confirming the structure.
-
¹³C NMR: The number of distinct signals will confirm the overall carbon framework. The downfield signal around 172 ppm is characteristic of an ester carbonyl carbon. The signals for the aromatic carbons and the three distinct aliphatic carbons (benzylic, methyl, and methylene) provide a complete carbon map of the molecule.
-
FT-IR: The most crucial peak is the strong, sharp absorbance around 1735 cm⁻¹, which is definitive for the carbonyl (C=O) stretch of the ester. The absence of a broad O-H stretch (which would be present in the carboxylic acid intermediate around 2500-3300 cm⁻¹) confirms the completion of the esterification reaction.[7]
-
Mass Spectrometry: The observation of the molecular ion peak at m/z 256 confirms the molecular formula.[5] The prominent base peak at m/z 91 is a classic fragmentation pattern for compounds containing a benzyl ether, corresponding to the highly stable tropylium cation, which further corroborates the structure.
Conclusion
This guide outlines a robust and reproducible two-step synthesis of this compound from 3-hydroxyphenylacetic acid. The described protocols for benzylation and subsequent Fischer esterification are based on well-established, reliable chemical transformations. The comprehensive characterization plan, employing NMR, FT-IR, and Mass Spectrometry, provides a self-validating system to ensure the structural integrity and purity of the final product. This molecule, readily prepared by the methods herein, is a valuable intermediate for further synthetic elaboration in pharmaceutical and chemical research.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]
- 6. This compound [oakwoodchemical.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
"3-Benzyloxyphenylacetic acid methyl ester" chemical properties and structure
An In-depth Technical Guide to 3-Benzyloxyphenylacetic Acid Methyl Ester
This guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, structure, synthesis, and applications.
Introduction: Strategic Importance in Synthesis
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of three key functional groups: a protected phenolic hydroxyl group (as a benzyl ether), a methyl ester, and a phenylacetic acid backbone. This combination allows for selective transformations and the introduction of diverse functionalities, making it a versatile intermediate for structure-activity relationship studies in drug design.[2]
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is essential for its effective use in research and development.
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 62969-42-0 | [3] |
| Molecular Formula | C₁₆H₁₆O₃ | [3][4] |
| Molecular Weight | 256.30 g/mol | [2][3] |
| IUPAC Name | methyl 2-(3-(benzyloxy)phenyl)acetate | [4] |
| InChI | InChI=1S/C16H16O3/c1-18-16(17)11-14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 | [4] |
| InChIKey | PGBWCJFWJDBDOY-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2 | [5] |
Structural Diagram:
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Appearance | Solid | [4] |
| Melting Point | 34-37 °C | [3] |
| Purity | ≥98% | [4] |
| Storage Temperature | 2-8 °C | [2] |
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of both the phenylacetic acid and benzyl groups, a singlet for the methylene protons of the benzyl group, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbon.
-
IR Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretches, and aromatic C=C stretches (around 1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 256.30. PubChemLite provides predicted collision cross-section values for various adducts.[5]
Synthesis and Reaction Pathways
The synthesis of this compound is typically achieved through a two-step process: Williamson ether synthesis followed by Fischer esterification.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Step 1: Williamson Ether Synthesis
This reaction forms the benzyl ether by reacting the phenolic hydroxyl group of 3-hydroxyphenylacetic acid with an alkyl halide (benzyl bromide or chloride) in the presence of a base.[1][6][7]
Mechanism: The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[6][7] The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the primary alkyl halide.[7][8]
Protocol:
-
Dissolve 3-hydroxyphenylacetic acid in a suitable solvent (e.g., DMF, acetone).[8]
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the phenol.[8][9]
-
Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield 3-benzyloxyphenylacetic acid.
Step 2: Fischer Esterification
The carboxylic acid group of 3-benzyloxyphenylacetic acid is then converted to a methyl ester using methanol in the presence of an acid catalyst.[10][11]
Mechanism: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[12][13] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon.[13] After a series of proton transfers, a water molecule is eliminated, and deprotonation of the carbonyl oxygen yields the ester.[12][14]
Protocol:
-
Dissolve 3-benzyloxyphenylacetic acid in an excess of methanol, which serves as both the reactant and the solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[11]
-
Heat the reaction mixture to reflux for several hours.[10] The reaction is driven to completion by using an excess of methanol or by removing the water formed.[12][13]
-
After completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid and the acid catalyst.[9]
-
The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the final product, this compound.[15]
Chemical Reactivity and Applications
The strategic placement of the functional groups in this compound allows for a variety of subsequent chemical transformations.
-
Oxidation: The benzyloxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.[1]
-
Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.[1]
-
Substitution: The benzyl protecting group can be removed via hydrogenolysis to reveal the free phenol, which can then undergo further reactions. The benzyloxy group can also undergo nucleophilic substitution reactions.[1]
These reactive handles make the compound a crucial intermediate in the synthesis of pharmaceuticals, particularly those with analgesic or anti-inflammatory properties.[2]
Safety and Handling
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a synthetically versatile molecule with significant applications in the development of new chemical entities. Its well-defined synthesis and predictable reactivity make it an important tool for medicinal chemists and process development scientists. This guide provides a foundational understanding of its properties and synthesis, enabling researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. US3968124A - Process for preparing phenyl-acetic acid esters - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Benzyloxyphenylacetic Acid Methyl Ester (CAS 62969-42-0): A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-Benzyloxyphenylacetic acid methyl ester, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, and its significant role as a building block for pharmacologically active molecules, particularly as a potential inhibitor of acetyl-CoA carboxylase.
Introduction: The Strategic Importance of this compound
This compound, with the CAS number 62969-42-0, is an aromatic ester that has garnered significant interest in the pharmaceutical industry. Its structure, featuring a protected phenol and a reactive ester functional group, makes it a versatile scaffold for the synthesis of complex molecular architectures. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective transformations at other positions of the molecule. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling the precise construction of the target compound.
Recent patent literature has highlighted the potential of derivatives of this compound as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. Inhibition of ACC is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and hypertriglyceridemia.[1] This has elevated the importance of this compound from a simple building block to a key intermediate in the development of novel therapeutics for prevalent and challenging diseases.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 62969-42-0 | |
| Molecular Formula | C₁₆H₁₆O₃ | [2] |
| Molecular Weight | 256.2964 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 34°C | [MySkinRecipes] |
| Purity | 98% (typical) | [3] |
| InChI | InChI=1S/C16H16O3/c1-18-16(17)11-14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 | [2] |
| InChIKey | PGBWCJFWJDBDOY-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2 | [2] |
Spectral Data for Structural Confirmation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylacetic acid moiety and the benzyl protecting group. The benzylic protons of the protecting group would appear as a characteristic singlet around 5.0 ppm. The methylene protons of the acetate group would also present as a singlet, typically in the range of 3.6-3.8 ppm. The methyl ester protons would be observed as a singlet around 3.7 ppm. The aromatic protons would appear as a complex multiplet in the region of 6.8-7.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide further confirmation of the carbon framework. The carbonyl carbon of the ester is expected to resonate around 172 ppm. The benzylic carbon of the protecting group would appear around 70 ppm. The methoxy carbon of the ester would be found at approximately 52 ppm. The remaining aromatic and aliphatic carbons would have characteristic shifts that can be assigned based on established correlation tables and comparison with similar structures.[4]
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ester group, typically around 1730-1750 cm⁻¹. The C-O stretching of the ether and ester groups would be visible in the 1000-1300 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations would also be present.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) at m/z 256. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and the benzyl group (-CH₂Ph).
Synthesis and Purification: A Self-Validating Protocol
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a robust and well-established method in organic chemistry. This involves the alkylation of a phenol with an alkyl halide in the presence of a base. In this case, the starting materials are methyl 3-hydroxyphenylacetate and benzyl bromide.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for O-benzylation of phenols.[3]
Materials:
-
Methyl 3-hydroxyphenylacetate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydroxyphenylacetate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Reagent Addition: Add benzyl bromide (1.2 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Self-Validation: The success of the synthesis can be validated at each step. The disappearance of the starting material and the appearance of the product spot on TLC indicate reaction progression. The final product's identity and purity should be confirmed by the spectroscopic methods outlined in section 2.1. The yield of the purified product should be calculated.
Applications in Drug Development: Targeting Acetyl-CoA Carboxylase
The primary application of this compound in drug development is as a key intermediate for the synthesis of acetyl-CoA carboxylase (ACC) inhibitors. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two isoforms of ACC in mammals, ACC1 and ACC2. ACC1 is primarily cytosolic and involved in de novo fatty acid synthesis, while ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid oxidation.[5]
Caption: Role of ACC in metabolism and its inhibition.
Mechanism of Action and Therapeutic Rationale
Small molecule inhibitors of ACC, which can be synthesized from intermediates like this compound, typically act by competing with the substrates (acetyl-CoA or biotin) at the active site of the enzyme.[6][7] By inhibiting ACC, these compounds can:
-
Decrease Fatty Acid Synthesis: Inhibition of ACC1 reduces the production of malonyl-CoA, the building block for new fatty acids. This is beneficial in conditions characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and certain types of cancer.[5]
-
Increase Fatty Acid Oxidation: Inhibition of ACC2 leads to a decrease in malonyl-CoA levels in the mitochondria, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This results in increased transport of fatty acids into the mitochondria for β-oxidation (burning of fat for energy). This mechanism is particularly relevant for the treatment of obesity and type 2 diabetes.[7]
The benzyloxy group in this compound can be deprotected in the later stages of a synthesis to reveal a free phenol, which may be a key pharmacophore for binding to the ACC enzyme. The ester group can also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups to optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
Chemical Reactivity and Synthetic Utility
Beyond its role as a precursor to ACC inhibitors, this compound is a versatile intermediate that can undergo a range of chemical transformations.
Deprotection of the Benzyl Group
The benzyl ether is a stable protecting group but can be readily cleaved under specific conditions to unmask the phenolic hydroxyl group. The most common method for debenzylation is catalytic hydrogenolysis.
Protocol for Catalytic Hydrogenolysis:
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate to obtain the deprotected product, methyl 3-hydroxyphenylacetate.
Transformations of the Ester Group
The methyl ester functionality can be readily transformed into other functional groups, providing further synthetic versatility.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. Basic hydrolysis (saponification) with a base like sodium hydroxide followed by an acidic workup is a common method.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(3-benzyloxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Amidation: The ester can be converted to an amide by reaction with an amine, often requiring elevated temperatures or the use of a catalyst.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a strategically important intermediate in the field of drug discovery and development. Its versatile chemical nature, coupled with the crucial role of its derivatives as potential inhibitors of acetyl-CoA carboxylase, makes it a compound of significant interest to medicinal chemists and researchers. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, with a focus on the scientific principles that underpin its utility. As research into metabolic diseases continues to advance, the demand for and importance of such well-designed synthetic building blocks are set to grow.
References
- 1. Identification and synthesis of novel inhibitors of acetyl-CoA carboxylase with in vitro and in vivo efficacy on fat oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. regi.com [regi.com]
A Technical Guide to the Spectroscopic Characterization of 3-Benzyloxyphenylacetic Acid Methyl Ester
Introduction
3-Benzyloxyphenylacetic acid methyl ester (CAS No: 62969-42-0) is an organic compound of significant interest in synthetic chemistry, often serving as a key intermediate in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a methyl ester, a phenylacetic acid core, and a benzyl ether protecting group, presents a rich landscape for spectroscopic analysis. Accurate structural elucidation and purity assessment are paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, grounded in established spectroscopic principles and experimental protocols.
Molecular Structure and Spectroscopic Overview
A thorough understanding of the molecule's structure is the foundation for interpreting its spectra. Key structural features include:
-
Aromatic Systems: Two distinct phenyl rings—one from the benzyl group and one from the phenylacetic acid moiety.
-
Ester Group: A methyl ester (-COOCH₃) functionality.
-
Ether Linkage: A benzylic ether (-O-CH₂-Ph).
-
Methylene Bridge: A methylene group (-CH₂-) connecting the substituted phenyl ring to the ester carbonyl.
Each of these features gives rise to characteristic signals in different spectroscopic techniques, which, when analyzed together, provide an unambiguous confirmation of the compound's identity.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher field spectrometer.[2] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).
Data Interpretation and Signal Assignment
The ¹H NMR spectrum is characterized by several distinct signals corresponding to the different proton environments in the molecule.
-
Benzyl Phenyl Protons (H-13' to H-17'): These five protons appear as a multiplet in the aromatic region, typically around δ 7.30-7.45 ppm . Their overlapping signals are due to similar electronic environments.
-
Phenylacetate Aromatic Protons (H-2, H-4, H-5, H-6): These four protons also reside in the aromatic region but are influenced by the electron-donating ether and electron-withdrawing acetyl groups. They typically appear as a complex multiplet between δ 6.85-7.30 ppm .
-
Benzylic Methylene Protons (H-11): The two protons of the -O-CH₂-Ph group are chemically equivalent and appear as a sharp singlet. The adjacent oxygen atom deshields them, placing the signal around δ 5.05 ppm .[3]
-
Ester Methyl Protons (H-10): The three protons of the -COOCH₃ group are equivalent and appear as a distinct singlet. The electronegative oxygen and carbonyl group place this signal at approximately δ 3.70 ppm .[4]
-
Acetate Methylene Protons (H-7): The two protons of the -CH₂-COO- group are equivalent and appear as a singlet around δ 3.62 ppm , deshielded by the adjacent aromatic ring and carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-13' to H-17' | 7.30 - 7.45 | Multiplet (m) | 5H |
| H-2, H-4, H-5, H-6 | 6.85 - 7.30 | Multiplet (m) | 4H |
| H-11 (-O-CH₂) | 5.05 | Singlet (s) | 2H |
| H-10 (-OCH₃) | 3.70 | Singlet (s) | 3H |
| H-7 (-CH₂-CO) | 3.62 | Singlet (s) | 2H |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary).[5]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Spectra are typically acquired on a 400 MHz (or higher) spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz). Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[1]
Data Interpretation and Signal Assignment
The ¹³C NMR spectrum will show 13 distinct signals, as symmetry does not render any carbons equivalent.
-
Carbonyl Carbon (C-8): The ester carbonyl carbon is the most deshielded, appearing far downfield around δ 171.5 ppm .
-
Aromatic Carbons (C-1 to C-6, C-12 to C-17'): These 12 carbons appear in the typical aromatic range of δ 115-160 ppm . The carbon attached to the ether oxygen (C-3) will be significantly deshielded (~159 ppm), as will the quaternary carbon of the benzyl group (C-12, ~137 ppm).
-
Benzylic Methylene Carbon (C-11): The carbon of the -O-CH₂-Ph group is found around δ 70.0 ppm .
-
Ester Methyl Carbon (C-10): The methyl carbon of the ester appears around δ 52.2 ppm .
-
Acetate Methylene Carbon (C-7): The methylene carbon adjacent to the carbonyl is typically found around δ 41.2 ppm .
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C-8 (C=O) | 171.5 | C |
| C-3 (-O-Ar) | 159.0 | C |
| C-12 (Ar-C) | 137.0 | C |
| C-1 (Ar-C) | 135.5 | C |
| C-14', C-16' | 128.6 | CH |
| C-15' | 128.1 | CH |
| C-13', C-17' | 127.6 | CH |
| C-5 | 129.6 | CH |
| C-2, C-4, C-6 | 115 - 122 | CH |
| C-11 (-O-CH₂) | 70.0 | CH₂ |
| C-10 (-OCH₃) | 52.2 | CH₃ |
| C-7 (-CH₂-CO) | 41.2 | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[6]
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.[7][8]
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of air (or the KBr pellet) is taken first and automatically subtracted from the sample spectrum.[9] The typical range is 4000-400 cm⁻¹.
Data Interpretation and Functional Group Analysis
The IR spectrum provides a "fingerprint" of the molecule, with key absorptions confirming its structure.
-
C=O Stretch (Ester): A very strong and sharp absorption band is expected in the range of 1750-1735 cm⁻¹ , which is highly characteristic of a saturated ester carbonyl group.[10][11]
-
Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region.
-
Aliphatic C-H Stretch: Absorptions from the methylene and methyl groups appear just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic rings.
-
C-O Stretches (Ester and Ether): Strong bands corresponding to the C-O stretching vibrations of the ester and ether linkages are expected in the fingerprint region, typically between 1300-1050 cm⁻¹ .[11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3030 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1740 | C=O Stretch | Ester |
| 1600, 1585, 1495 | C=C Stretch | Aromatic |
| 1250 - 1050 | C-O Stretch | Ester, Ether |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing valuable structural information.[12][13]
Experimental Protocol: EI-MS
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[14]
-
Fragmentation: Excess energy from the ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions.[15]
-
Analysis: The ions are accelerated and separated by a mass analyzer based on their m/z ratio, and a mass spectrum is generated.
Data Interpretation and Fragmentation Analysis
The mass spectrum provides the molecular weight and structural clues from fragmentation patterns. The nominal molecular weight of C₁₆H₁₆O₃ is 256 g/mol .
-
Molecular Ion (M⁺•): A peak at m/z 256 corresponding to the intact radical cation [C₁₆H₁₆O₃]⁺• is expected.[16] Its presence confirms the molecular weight.
-
Base Peak (m/z 91): The most common fragmentation pathway for benzyl ethers and related compounds is the cleavage of the benzylic C-O bond to form the highly stable tropylium cation, [C₇H₇]⁺. This fragment at m/z 91 is often the most intense peak (the base peak) in the spectrum.
-
Other Key Fragments:
-
m/z 165: Loss of the benzyl group ([M - 91]⁺) results in a fragment corresponding to the [HO-C₆H₄-CH₂COOCH₃]⁺ ion.
-
m/z 197: Loss of the methoxycarbonyl group (•COOCH₃) from the molecular ion, [M - 59]⁺.
-
m/z 77: The phenyl cation, [C₆H₅]⁺, arising from the benzyl group.[17]
-
| m/z | Proposed Fragment Identity | Notes |
| 256 | [C₁₆H₁₆O₃]⁺• | Molecular Ion (M⁺•) |
| 197 | [M - •COOCH₃]⁺ | Loss of methoxycarbonyl radical |
| 165 | [M - •C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium cation, often the base peak |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Conclusion: An Integrated Analysis
The structural elucidation of this compound is definitively achieved through the synergistic use of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, including the connectivity of the two aromatic rings and the ester moiety. IR spectroscopy validates the presence of key functional groups, most notably the strong ester carbonyl absorption. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the formation of the tropylium ion, which strongly supports the presence of the benzyl ether group. Together, these datasets provide a comprehensive and self-validating spectroscopic profile, confirming the identity and purity of the compound with high confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. measurlabs.com [measurlabs.com]
- 7. store.astm.org [store.astm.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 15. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]
- 17. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Strategic Utility of 3-Benzyloxyphenylacetic Acid Methyl Ester in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Benzyloxyphenylacetic acid methyl ester has emerged as a versatile and strategically valuable intermediate. Its utility stems from the orthogonal reactivity of its constituent functional groups: a readily cleavable benzyl ether, a modifiable methyl ester, and an activated methylene group, all appended to a phenyl scaffold that is amenable to further functionalization. This guide provides an in-depth technical overview of the synthesis, key chemical transformations, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Attributes and Strategic Value
This compound, with the chemical formula C₁₆H₁₆O₃ and a molecular weight of 256.3 g/mol , serves as a cornerstone intermediate in multi-step synthetic campaigns.[1] Its strategic value is rooted in the differential reactivity of its functional moieties, which allows for a stepwise and controlled elaboration of the molecular framework. The benzyl ether provides robust protection for the phenolic hydroxyl group, stable to a wide range of reaction conditions, yet readily removable under specific reductive conditions. The methyl ester offers a convenient handle for conversion into other functional groups such as carboxylic acids, amides, or alcohols. The phenyl ring itself can be further substituted to introduce additional diversity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62969-42-0 | [2] |
| Molecular Formula | C₁₆H₁₆O₃ | [2] |
| Molecular Weight | 256.30 g/mol | [2] |
| Melting Point | 34-37 °C | [2] |
| Appearance | Solid | [3] |
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process commencing with the commercially available 3-hydroxyphenylacetic acid. This strategy involves the protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by the esterification of the carboxylic acid.
Step 1: Benzylation of 3-Hydroxyphenylacetic Acid via Williamson Ether Synthesis
The initial step is the protection of the phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is the method of choice for this transformation, proceeding via an SN2 mechanism.[4] The acidic phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide from benzyl halide.
Reaction Scheme:
Caption: Williamson Ether Synthesis of 3-Benzyloxyphenylacetic acid.
Experimental Protocol (General): A detailed, citable protocol for the direct synthesis of the methyl ester in one pot is not readily available in peer-reviewed literature, reflecting its common use as a readily prepared intermediate. However, the synthesis of the parent acid is a standard procedure. To a solution of 3-hydroxyphenylacetic acid in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base like potassium carbonate or sodium hydroxide is added to generate the phenoxide. Benzyl bromide is then added, and the reaction mixture is heated to facilitate the nucleophilic substitution. Upon completion, an acidic workup yields 3-benzyloxyphenylacetic acid.
Step 2: Esterification of 3-Benzyloxyphenylacetic Acid
The subsequent esterification of the carboxylic acid is typically achieved through the Fischer-Speier esterification method.[5] This acid-catalyzed reaction between the carboxylic acid and methanol is an equilibrium process. To drive the reaction towards the product, a large excess of methanol is often used, or the water formed as a byproduct is removed.
Reaction Scheme:
Caption: Fischer Esterification to yield the target methyl ester.
Experimental Protocol (General): 3-Benzyloxyphenylacetic acid is dissolved in a large excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is then heated at reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the excess methanol is removed under reduced pressure, and the residue is worked up by extraction to isolate the desired methyl ester.
Key Chemical Transformations and Mechanistic Insights
The synthetic utility of this compound lies in its susceptibility to a range of selective transformations at its functional groups.
Hydrolysis of the Methyl Ester
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that drives the reaction to completion.[6]
Mechanism of Base-Promoted Hydrolysis: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidic workup is required to furnish the neutral carboxylic acid.
Caption: Mechanism of base-promoted ester hydrolysis.
Reduction of the Methyl Ester
The ester functionality can be reduced to a primary alcohol, 2-(3-(benzyloxy)phenyl)ethan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7] Milder reducing agents such as sodium borohydride are generally not reactive enough to reduce esters.
Mechanism of Reduction with LiAlH₄: The reduction proceeds via a two-step nucleophilic acyl substitution followed by a nucleophilic addition. First, a hydride ion from LiAlH₄ attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide group to form an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide. An aqueous workup then protonates the alkoxide to yield the primary alcohol.
Caption: Reduction of the methyl ester to a primary alcohol.
Deprotection of the Benzyl Ether
The benzyl ether can be cleaved to reveal the free phenol. The most common method for this deprotection is catalytic hydrogenation.[8] This method involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This transformation is clean and efficient, typically affording the deprotected product in high yield.
Reaction Scheme:
Caption: Deprotection of the benzyl ether via catalytic hydrogenation.
Application in Drug Discovery: Synthesis of GPR34 Antagonists
A pertinent example of the utility of 3-benzyloxyphenylacetic acid and its derivatives is in the development of GPR34 antagonists. GPR34 is a G protein-coupled receptor implicated in various diseases, and its antagonists are of significant therapeutic interest.[9] In a reported synthesis of a new class of GPR34 antagonists, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were identified as potent inhibitors.[9][10] While this example uses a 4-benzyloxy substituted analogue, the synthetic principles and the strategic importance of the benzyloxy-phenylacetic acid scaffold are directly transferable. The benzyloxy group serves to protect a phenolic moiety that may be crucial for biological activity or for further synthetic manipulations, while the phenylacetic acid core provides a key structural framework for building the antagonist.
Table 2: Representative Transformations and Conditions
| Transformation | Reagents and Conditions | Product |
| Ester Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | 3-Benzyloxyphenylacetic acid |
| Ester Reduction | 1. LiAlH₄, THF2. H₂O | 2-(3-(benzyloxy)phenyl)ethan-1-ol |
| Benzyl Ether Deprotection | H₂, Pd/C, Methanol | 3-Hydroxyphenylacetic acid methyl ester |
Spectroscopic Characterization
While a publicly available, experimentally verified full spectrum for this compound is not readily found, the expected characteristic signals in ¹H and ¹³C NMR can be predicted based on the analysis of similar structures.
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons around 3.7 ppm, a singlet for the benzylic protons around 5.0 ppm, and a series of multiplets in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the protons on both the phenyl and benzyl rings. A singlet for the methylene protons adjacent to the carbonyl group would appear around 3.6 ppm.
-
¹³C NMR: The carbonyl carbon of the ester would resonate around 172 ppm. The benzylic carbon would appear around 70 ppm, and the methyl ester carbon around 52 ppm. The aromatic carbons would give a series of signals in the 114-159 ppm region.
-
FTIR: The infrared spectrum would be characterized by a strong carbonyl stretch for the ester at approximately 1735 cm⁻¹, and C-O stretching bands for the ether and ester groups.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its utility is underscored by the presence of three distinct functional groups that can be selectively manipulated, providing chemists with a powerful tool for the construction of complex molecules. The synthetic routes to this intermediate are straightforward and scalable, and its key chemical transformations are well-understood and reliable. As demonstrated by its application in the synthesis of GPR34 antagonists, this building block continues to play a significant role in the advancement of medicinal chemistry and drug discovery. The insights and protocols outlined in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their own research endeavors.
References
- 1. hmdb.ca [hmdb.ca]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. US7291729B2 - Process for preparing 3-aryloxy-phenylacetic acid compounds - Google Patents [patents.google.com]
- 5. methyl 2-(benzyloxy)acetate(31600-43-8) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 9. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to 3-Benzyloxyphenylacetic Acid Methyl Ester as a Pro-Drug Candidate
This document provides a comprehensive technical overview of 3-Benzyloxyphenylacetic acid methyl ester, exploring its potential as a pro-drug for a range of therapeutic applications. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes current knowledge on related chemical entities and proposes a structured preclinical research plan to validate its therapeutic candidacy. We will delve into the underlying chemistry, propose a central metabolic activation hypothesis, and outline detailed experimental protocols to investigate its efficacy in cardiovascular, inflammatory, and oxidative stress-related disorders.
Part 1: Compound Profile and Synthetic Strategy
This compound (CAS: 62969-42-0) is an aromatic carboxylic acid derivative.[1] Structurally, it is the methyl ester of 3-benzyloxyphenylacetic acid, where the phenolic hydroxyl group at the 3-position is protected by a benzyl ether. This dual protection of both the carboxylic acid and the phenol makes it a stable and versatile intermediate in organic synthesis, particularly for crafting more complex pharmaceutical agents.[2][3]
While its primary role has been as a synthetic building block[3], its structure suggests significant untapped potential as a pro-drug. A pro-drug is an inactive compound that is metabolized in the body to produce an active therapeutic agent. The benzyl and methyl ester moieties are ideal candidates for enzymatic cleavage in vivo, releasing the potentially bioactive molecule, 3-hydroxyphenylacetic acid.
| Property | Value |
| CAS Number | 62969-42-0[4] |
| Molecular Formula | C₁₆H₁₆O₃[4] |
| Molecular Weight | 256.30 g/mol [4] |
| Melting Point | 34°C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM; sparingly soluble in water[2] |
Standard Laboratory Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 3-hydroxyphenylacetic acid.
Step 1: Esterification of 3-Hydroxyphenylacetic Acid
-
Dissolve 3-hydroxyphenylacetic acid (1 equivalent) in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours until TLC analysis indicates completion.
-
Neutralize the reaction mixture and remove methanol under reduced pressure.
-
Extract the methyl 3-hydroxyphenylacetate with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
Step 2: Benzylation of Methyl 3-Hydroxyphenylacetate
-
Dissolve the methyl 3-hydroxyphenylacetate from Step 1 (1 equivalent) in a polar aprotic solvent such as DMF or acetone.
-
Add a base, typically potassium carbonate (1.5 equivalents), to the solution.
-
Add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the mixture to 60-80°C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the base, and partition the filtrate between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Part 2: The Pro-Drug Hypothesis: Metabolic Activation and Therapeutic Targets
Our central hypothesis is that this compound functions as a pro-drug, undergoing in vivo metabolic conversion to release 3-hydroxyphenylacetic acid (3-HPAA), the active pharmacological agent. This metabolic activation is predicted to occur via two primary enzymatic processes: O-debenzylation by cytochrome P450 enzymes in the liver, and hydrolysis of the methyl ester by various esterases present in plasma and tissues.
Caption: Proposed metabolic activation pathway of the pro-drug.
The active metabolite, 3-HPAA, is a known human metabolite of dietary flavonoids and has demonstrated several biological activities.[5][6] This positions our pro-drug to potentially intervene in multiple disease pathways. Phenylacetic acid derivatives, as a class, are foundational to numerous established drugs, including NSAIDs like diclofenac and felbinac.[7][8][9]
Based on the known pharmacology of 3-HPAA and related phenylacetic acids, we propose three primary therapeutic areas for investigation:
-
Cardiovascular Disease: 3-HPAA has been shown to induce dose-dependent decreases in arterial blood pressure in hypertensive rats.[10][11] The mechanism is believed to involve endothelium-dependent vasorelaxation, likely through the stimulation of endothelial nitric oxide synthase (eNOS).[10][11]
-
Inflammatory Disorders and Pain: The phenylacetic acid scaffold is a classic pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).[7] Many compounds in this class exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain signaling.
-
Oxidative Stress-Related Conditions: As a phenolic acid, 3-HPAA is a known antioxidant.[5][6] This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS), a key pathological factor in neurodegenerative diseases, aging, and chronic inflammation.
Part 3: Preclinical Research and Development Plan
To validate the therapeutic potential of this compound, a structured, multi-tiered preclinical investigation is proposed.
A. Investigation of Cardiovascular Effects (Antihypertensive)
Objective: To determine if the compound can lower blood pressure via endothelium-dependent vasorelaxation after metabolic activation.
References
- 1. This compound|CAS 62969-42-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [oakwoodchemical.com]
- 5. hmdb.ca [hmdb.ca]
- 6. 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Benzyloxyphenylacetic Acid Methyl Ester: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Benzyloxyphenylacetic acid methyl ester, a versatile chemical intermediate. The document delves into the historical context of its development within the broader field of phenylacetic acid derivatives, details its synthesis through established organic chemistry methodologies, and explores its contemporary applications, particularly in the realm of pharmaceutical research. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: A Molecule of Interest in Medicinal Chemistry
This compound, with the CAS Number 62969-42-0, is an aromatic ester that has garnered attention as a key building block in the synthesis of more complex molecules.[1] Its structure, featuring a phenylacetic acid core with a benzyloxy substituent at the meta position, provides a scaffold that is amenable to a variety of chemical transformations. This makes it a valuable precursor for compounds with potential therapeutic properties, including anti-inflammatory and analgesic agents. The benzyl protecting group offers stability during synthetic manipulations and can be readily removed to reveal a reactive phenol functionality, further enhancing its utility in multi-step syntheses.
Historical Context and Discovery
While a singular "discovery" paper for this compound is not readily apparent in the historical chemical literature, its emergence can be understood within the broader context of research into phenylacetic acid derivatives throughout the 20th century. Phenylacetic acid itself has been a compound of interest for over a century, with early synthetic methods, such as the hydrolysis of benzyl cyanide, being well-established.
The use of the benzyl group as a protecting group for phenols became a common strategy in organic synthesis during the mid-20th century. It is highly probable that this compound was first synthesized as an intermediate in academic or industrial research focused on the preparation of substituted phenylacetic acids for various applications, including pharmaceuticals and fragrances.
A notable example from the period is the synthesis of the isomeric 2-Benzyloxyphenylacetic acid, which was reported in the Journal of the Chemical Society C in 1969.[2] This indicates that the synthesis of benzyloxy-substituted phenylacetic acids was an area of active investigation. The methodologies employed in such syntheses, typically involving the Williamson ether synthesis to introduce the benzyl group, would have been directly applicable to the preparation of the 3-benzyloxy isomer.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is essential for its effective use in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 62969-42-0 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [3] |
| Molecular Weight | 256.30 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Predicted XlogP | 3.2 | [5] |
Spectroscopic Data:
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): 7.45-7.25 (m, 5H, Ar-H of benzyl), 7.20-6.80 (m, 4H, Ar-H of phenylacetic acid), 5.05 (s, 2H, -OCH₂-), 3.70 (s, 3H, -OCH₃), 3.60 (s, 2H, -CH₂-COO) |
| ¹³C NMR | δ (ppm): 172 (C=O), 159 (C-OBn), 137 (Ar-C), 130 (Ar-CH), 129 (Ar-CH), 128 (Ar-CH), 121 (Ar-CH), 115 (Ar-CH), 114 (Ar-CH), 70 (-OCH₂-), 52 (-OCH₃), 41 (-CH₂-COO) |
| IR (KBr) | ν (cm⁻¹): ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1735 (C=O, ester), ~1600, 1585, 1495 (Ar C=C), ~1250, 1150 (C-O) |
| Mass Spec (EI) | m/z (%): 256 (M+), 165, 91 (100) |
Note: The predicted NMR and IR data are based on the analysis of similar compounds and standard chemical shift/frequency tables. The mass spectrometry data is based on typical fragmentation patterns for this class of compounds.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 3-hydroxyphenylacetic acid. The choice of whether to perform the esterification or the benzylation first can depend on the specific reaction conditions and the desired purity of the final product. A common and effective approach involves the benzylation of the phenolic hydroxyl group followed by esterification of the carboxylic acid.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
The following protocol is a representative example adapted from established procedures for the synthesis of analogous compounds.[4]
Step 1: Synthesis of 3-Benzyloxyphenylacetic Acid
-
To a stirred solution of 3-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add a base, typically anhydrous potassium carbonate (2-3 equivalents).
-
To this suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-benzyloxyphenylacetic acid by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 3-benzyloxyphenylacetic acid (1 equivalent) in an excess of methanol, which serves as both the solvent and the reagent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
Applications in Drug Development and Research
The utility of this compound in drug development stems from its role as a versatile intermediate. The phenylacetic acid scaffold is a common motif in a number of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the benzyloxy group at the 3-position allows for the introduction of various functionalities, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Recent research has highlighted the potential of benzyloxyphenylacetic acid derivatives as aldose reductase inhibitors. Aldose reductase is an enzyme implicated in the diabetic complications arising from high blood sugar levels. Inhibition of this enzyme is a promising therapeutic strategy for the management of these conditions.
Furthermore, the core structure of this compound can be found in more complex molecules that are being investigated for a range of biological activities.
Signaling Pathway and Mechanism of Action
While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives often target specific enzymes or receptors. For example, in the context of inflammation, derivatives of phenylacetic acid can inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.
Caption: Inhibition of the COX pathway by phenylacetic acid derivatives.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery. While its own history is intertwined with the broader development of phenylacetic acid chemistry, its utility in the synthesis of novel compounds with potential therapeutic applications ensures its continued relevance. This guide has provided a comprehensive overview of its historical context, synthesis, and applications, and is intended to be a useful resource for researchers working in this area.
References
- 1. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 2. An alternative total synthesis of N-methylcaaverine through phenolic oxidation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. This compound [oakwoodchemical.com]
- 4. 4-BENZYLOXYPHENYLACETIC ACID METHYL ESTER | 68641-16-7 [amp.chemicalbook.com]
- 5. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(3-(benzyloxy)phenyl)acetate
Introduction
Methyl 2-(3-(benzyloxy)phenyl)acetate (CAS No. 62969-42-0) is an organic ester with potential applications in pharmaceutical research and development. Its structure, featuring a phenylacetate core with a benzyloxy substituent, suggests it may serve as a key intermediate in the synthesis of more complex molecules or possess intrinsic biological activity. As with any compound intended for further development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 2-(3-(benzyloxy)phenyl)acetate, offering both theoretical insights and actionable experimental protocols for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in authoritative industry standards to ensure scientific rigor and data integrity.
Physicochemical Profile
A foundational understanding of a compound's properties is the first step in its characterization. Below is a summary of the known identifiers and properties for Methyl 2-(3-(benzyloxy)phenyl)acetate.
| Property | Value | Source |
| CAS Number | 62969-42-0 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₃ | |
| Molecular Weight | 256.3 g/mol | [1] |
| IUPAC Name | methyl 2-[3-(benzyloxy)phenyl]acetate | [1] |
| Physical Form | Solid or liquid | [1] |
| Storage Temp. | Room Temperature, Sealed in Dry Conditions | [1] |
Based on its structure, which contains a relatively large, nonpolar benzyloxy group and an ester functional group, Methyl 2-(3-(benzyloxy)phenyl)acetate is predicted to have low solubility in aqueous media and higher solubility in common organic solvents. The ester linkage may be susceptible to hydrolysis under acidic or basic conditions, a key consideration for its stability.[3][4]
Solubility Profile: A Methodological Approach
Solubility is a critical determinant of a compound's behavior in both biological and formulation contexts. For potential therapeutics, it directly influences bioavailability and druggability. The following section details a robust protocol for determining the thermodynamic solubility of Methyl 2-(3-(benzyloxy)phenyl)acetate.
Rationale for Experimental Design
The Shake-Flask method is the gold-standard technique for determining thermodynamic solubility. Its widespread use is due to its simplicity and its ability to allow the system to reach equilibrium, providing a true measure of a saturated solution's concentration. The key principle is to create a slurry of the compound in the solvent of interest and agitate it for a sufficient period to ensure that the dissolution and precipitation rates are equal. Subsequent analysis of the supernatant provides the solubility value. This method is a self-validating system when appropriate controls, such as temperature monitoring and confirmation of solid-phase presence, are included.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid Methyl 2-(3-(benzyloxy)phenyl)acetate to a series of clear glass vials. "Excess" is confirmed by the visible presence of undissolved solid at the end of the experiment.
-
Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetone).
-
Equilibration: Seal the vials securely and place them in a constant-temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. For fine suspensions, centrifugation at the controlled temperature is recommended to achieve clear separation.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile: A Guide to Forced Degradation
Stability testing is essential for identifying a compound's degradation pathways, determining its intrinsic stability, and establishing a re-test period or shelf life.[6][7] Forced degradation (or stress testing) is a critical component of this process, involving the exposure of the compound to conditions more severe than accelerated storage to expedite degradation.[8] The International Council for Harmonisation (ICH) provides authoritative guidelines for this process.[6][9]
Rationale for Experimental Design
The goal of forced degradation is not to completely destroy the compound but to achieve a target degradation of 5-20%. This level of degradation is sufficient to produce and identify potential degradants without generating secondary products that would not be seen under normal storage conditions. The conditions outlined below (hydrolysis, oxidation, photolysis) are based on ICH Q1A guidelines and represent the most common pathways for drug substance degradation.[6][10] A validated, stability-indicating analytical method is crucial for separating the intact compound from any degradants that may form.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of Methyl 2-(3-(benzyloxy)phenyl)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M hydrochloric acid (HCl).
-
Heat the mixture (e.g., at 60 °C) for a set period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), dilute with mobile phase, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Keep the mixture at room temperature or gently heat, monitoring for degradation at various time points (esters can degrade rapidly in base).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature and protected from light for a set period.
-
Sample at various time points, dilute, and analyze.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[9]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the light-exposed and dark control samples.
-
-
Thermal Degradation (Dry Heat):
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70 °C).
-
Analyze the sample at various time points.
-
-
Data Analysis: For all conditions, quantify the peak area of the parent compound and any degradants at each time point using a stability-indicating HPLC method. Calculate the percentage of degradation.
Workflow for Forced Degradation Study
Caption: General Workflow for a Forced Degradation Study.
Conclusion
While specific experimental data for Methyl 2-(3-(benzyloxy)phenyl)acetate is not widely published, this guide provides the necessary scientific framework and validated methodologies for its comprehensive characterization. By following the detailed protocols for solubility determination via the Shake-Flask method and stability assessment through forced degradation studies grounded in ICH guidelines, researchers can generate the reliable and accurate data required for any future development. This empirical data is indispensable for making informed decisions regarding formulation, storage, and handling, ensuring the integrity and potential of this compound in research and development pipelines.
References
- 1. Methyl 2-(3-(benzyloxy)phenyl)acetate | 62969-42-0 [sigmaaldrich.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl Esters [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of 3-Benzyloxyphenylacetic Acid Methyl Ester: An Application Note
Abstract: This document provides a comprehensive guide for the synthesis of 3-Benzyloxyphenylacetic acid methyl ester, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This protocol details a robust two-step synthetic route, commencing with the Williamson ether synthesis to protect the phenolic hydroxyl group of a suitable precursor, followed by Fischer esterification to yield the final product. This note emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and outlines necessary safety precautions and characterization techniques.
Introduction
This compound is a valuable building block in organic synthesis. Its structure incorporates a benzyl-protected phenol and a methyl ester, functionalities that allow for selective transformations at other positions of the molecule. The synthesis strategy presented herein is designed for efficiency, scalability, and high purity of the final product.
The chosen synthetic pathway involves two classical and well-understood organic reactions:
-
Williamson Ether Synthesis: This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide)[1]. In this protocol, it is employed to protect the phenolic hydroxyl group of methyl 3-hydroxyphenylacetate using benzyl bromide. This step is crucial to prevent unwanted side reactions during the subsequent esterification of the carboxylic acid. The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide[1][2]. The use of a primary halide like benzyl bromide is ideal as it minimizes the competing E2 elimination reaction[2][3].
-
Fischer Esterification: This acid-catalyzed reaction combines a carboxylic acid and an alcohol to form an ester and water[4][5]. In the second step of our synthesis, 3-benzyloxyphenylacetic acid is reacted with methanol in the presence of a strong acid catalyst to yield the desired methyl ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used[6][7].
Synthetic Scheme Overview
The overall two-step synthesis is depicted below. The initial step involves the protection of the phenolic hydroxyl group of 3-hydroxyphenylacetic acid via Williamson ether synthesis, followed by the esterification of the resulting carboxylic acid. An alternative, and often more direct route, is to start with methyl 3-hydroxyphenylacetate and perform the O-benzylation.
Figure 1: Two possible synthetic routes to the target compound. Route B is often preferred as the starting ester is commercially available and can avoid potential complications with the free carboxylic acid during the benzylation step.
Detailed Experimental Protocol (Route B)
This section details the preferred synthetic route starting from methyl 3-hydroxyphenylacetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 3-hydroxyphenylacetate | ≥98% | Major suppliers | |
| Benzyl Bromide | ≥98% | Major suppliers | Lachrymatory, handle in a fume hood |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Major suppliers | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major suppliers | |
| Ethyl Acetate (EtOAc) | ACS Grade | Major suppliers | For extraction and chromatography |
| Hexanes | ACS Grade | Major suppliers | For chromatography |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house prep. | For aqueous workup |
| Brine (Saturated NaCl) | ACS Grade | In-house prep. | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major suppliers | For drying organic layers |
Step-by-Step Procedure: O-Benzylation of Methyl 3-hydroxyphenylacetate
Figure 2: Workflow for the synthesis of this compound.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxyphenylacetate (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per mmol of the starting material). Stir until the solid is completely dissolved.
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) followed by the dropwise addition of benzyl bromide (1.1-1.2 eq). Caution: Benzyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The rate of reaction is enhanced by the use of polar aprotic solvents like DMF or DMSO[8].
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₆H₁₆O₃, MW: 256.30 g/mol ).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., ester carbonyl stretch).
Mechanistic Considerations
The key transformation in this synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[1][3].
-
Deprotonation: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of methyl 3-hydroxyphenylacetate to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.
-
Displacement: This attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the new carbon-oxygen bond of the benzyl ether in a concerted step[1].
The choice of a primary halide like benzyl bromide is critical to favor the SN2 pathway. Secondary and tertiary halides are more prone to undergo E2 elimination as a competing side reaction[2][3].
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the DMF is anhydrous, as water can quench the phenoxide intermediate. The activity of the potassium carbonate can also be a factor; using freshly ground, anhydrous K₂CO₃ is recommended.
-
Side Products: A potential side reaction is C-alkylation in addition to the desired O-alkylation, although this is generally less favorable with phenoxides[3]. Careful control of reaction temperature can help minimize this.
-
Purification Challenges: If the product is difficult to purify, ensure that the workup procedure effectively removes all the DMF, as it can co-elute with the product during chromatography. Multiple aqueous washes are crucial.
Safety Precautions
-
Benzyl Bromide: Is a lachrymator and corrosive. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): Is a potential teratogen and should be handled with care. Avoid inhalation and skin contact.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for the Purification of 3-Benzyloxyphenylacetic Acid Methyl Ester
Introduction
3-Benzyloxyphenylacetic acid methyl ester (CAS No. 62969-42-0) is a key intermediate in the synthesis of various complex organic molecules, including alkaloids and other pharmacologically active compounds.[1] The purity of this building block is paramount, as contaminants can lead to significant side reactions, reduced yields, and complications in the isolation of the final target molecule. This guide provides an in-depth analysis of robust purification strategies tailored for this specific compound, moving beyond rote instructions to explain the underlying principles that govern the choice of each technique. Our focus is on providing researchers and drug development professionals with the expertise to not only execute these protocols but also to adapt them to varying scales and impurity profiles.
Compound Profile & Physicochemical Properties
A thorough understanding of the physical properties of this compound is the foundation for developing an effective purification strategy. The compound is a low-melting solid, which informs the selection of appropriate techniques such as recrystallization and chromatography.
| Property | Value | Source |
| CAS Number | 62969-42-0 | [2] |
| Molecular Formula | C₁₆H₁₆O₃ | [2] |
| Molecular Weight | 256.30 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 34-37 °C | [2] |
| Solubility | Soluble in dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).[1] Insoluble in water.[3] |
Anticipating Common Impurities
Effective purification begins with a hypothesis about the potential impurities. The synthesis of this compound typically involves the benzylation of a phenol followed by esterification, or vice-versa. This allows us to predict the most likely contaminants.
| Impurity | Chemical Name | Origin | Removal Strategy |
| Starting Material | 3-Hydroxyphenylacetic acid (or its methyl ester) | Incomplete benzylation | Column chromatography, aqueous base wash |
| Starting Material | Benzyl bromide or benzyl chloride | Excess reagent from benzylation | Column chromatography, distillation |
| By-product | 3-Benzyloxyphenylacetic acid | Hydrolysis of the ester | Column chromatography, aqueous base wash |
| By-product | Dibenzyl ether | Self-condensation of benzylating agent | Column chromatography, distillation |
The following diagram illustrates a typical synthetic and purification workflow, highlighting the stages where impurities can be introduced and subsequently removed.
Caption: General workflow for synthesis and purification.
Primary Purification Technique: Flash Column Chromatography
Flash column chromatography is the most versatile and widely applicable method for purifying this compound, offering excellent resolution for separating the target compound from both more polar and less polar impurities.
Expertise & Rationale
The principle of silica gel chromatography is separation based on polarity. Silica gel is a polar stationary phase. Non-polar compounds have weaker interactions with the silica and elute faster, while polar compounds interact more strongly and elute slower. Our target ester is moderately polar. Potential impurities like unreacted 3-hydroxyphenylacetic acid are significantly more polar, while excess benzyl bromide and by-products like dibenzyl ether are less polar. This polarity differential is the key to a successful separation.
A common issue when purifying esters is the potential for hydrolysis on the slightly acidic surface of the silica gel, which would regenerate the carboxylic acid impurity.[4] To mitigate this, a small amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), can be added to the eluent system. This neutralizes the acidic sites on the silica, preventing on-column hydrolysis and ensuring that any pre-existing acidic impurities remain highly polar and adhere strongly to the top of the column.[4][5]
Recommended Eluent Systems
The choice of solvent system (eluent) is critical. The ideal system will provide a retention factor (Rf) of ~0.25-0.35 for the target compound on a TLC plate, allowing for good separation.
| Eluent System | Ratio (v/v) | Rationale & Use Case | Source |
| Ethyl Acetate / Hexanes | 10% to 30% EtOAc | Standard, highly effective system offering good resolution. Start with 20% EtOAc in Hexanes for initial TLC analysis. | [5] |
| Dichloromethane / Hexanes | 30% to 60% DCM | Good for compounds with moderate polarity. DCM offers different selectivity compared to EtOAc. | [6] |
| Diethyl Ether / Hexanes | 20% to 40% Ether | Ether is less polar than EtOAc and can provide better separation for closely-eluting non-polar impurities. | [5] |
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM). Spot it on a silica TLC plate and develop it in a trial eluent system (e.g., 20% EtOAc/Hexanes). Visualize the spots under UV light. The target product should be a major, UV-active spot. Identify the spots corresponding to impurities. Adjust the eluent polarity to achieve an Rf of ~0.3 for the product.
-
Column Packing: Select a column with a diameter appropriate for the sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude material by weight). Pack the column using the chosen eluent, ensuring a flat, stable bed of silica.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent like DCM or acetone. Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the eluent or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the silica bed.
-
-
Elution: Begin elution with the chosen solvent system. If impurities are close to the product spot on TLC, a shallow gradient elution (e.g., starting with 10% EtOAc/Hexanes and slowly increasing to 30%) can enhance separation.
-
Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Confirmation: Assess the purity of the final product using ¹H NMR spectroscopy and by obtaining a sharp melting point that corresponds to the literature value.[2]
Secondary Purification Technique: Recrystallization
For crude material that is already relatively pure (>90%), recrystallization is an excellent and scalable technique for removing small amounts of impurities, yielding highly pure, crystalline material.
Expertise & Rationale
Recrystallization operates on the principle of differential solubility.[7] An ideal solvent will dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the compound at low temperatures (e.g., 0-4 °C).[8] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor). Given the compound's melting point of 34-37 °C, it is well-suited for this technique.[2]
The diagram below illustrates the decision-making process for selecting a purification method.
Caption: Decision tree for purification method selection.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: Place a small amount of the crude material into several test tubes. Add a small volume of different solvents (e.g., isopropanol, ethanol, ethyl acetate, hexanes, toluene, or mixtures like EtOAc/Hexanes). Heat the tubes to see if the solid dissolves. Cool the tubes that showed good solubility at high temperatures to see if crystals form. A good solvent system is one like Isopropanol/Water or EtOAc/Hexanes.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to use the minimum amount to ensure supersaturation and good recovery upon cooling.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents the desired product from crystallizing prematurely during filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point; a sharp melting range close to the literature value indicates high purity.[8]
References
- 1. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 2. This compound [oakwoodchemical.com]
- 3. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Leveraging 3-Benzyloxyphenylacetic Acid Methyl Ester in the Strategic Synthesis of Novel Aldose Reductase Inhibitors
Introduction: The Rationale for Aldose Reductase Inhibition in Diabetic Complications
Diabetes mellitus is a global health crisis, primarily characterized by hyperglycemia.[1] Chronic elevation of blood glucose levels triggers a cascade of metabolic disturbances, leading to severe long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1] A key player in the pathogenesis of these complications is the enzyme aldose reductase (AR).
Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway, where aldose reductase catalyzes its conversion to sorbitol.[2] This reaction consumes the cofactor NADPH. The intracellular accumulation of sorbitol, a poorly permeable sugar alcohol, creates osmotic stress, leading to cellular damage. Concurrently, the depletion of NADPH impairs the regeneration of glutathione, a critical antioxidant, rendering cells more susceptible to oxidative stress.[3] Therefore, the inhibition of aldose reductase presents a compelling therapeutic strategy to mitigate the debilitating long-term complications of diabetes.[1][4]
This guide provides a detailed exploration of the use of "3-Benzyloxyphenylacetic acid methyl ester" as a strategic starting material for the synthesis of a promising class of aldose reductase inhibitors (ARIs): pyridazinone derivatives. We will delve into the synthetic rationale, provide a detailed experimental protocol, and discuss the structure-activity relationships that guide the design of these potent inhibitors.
The Polyol Pathway: A Target for Therapeutic Intervention
The detrimental effects of hyperglycemia are significantly mediated by the polyol pathway. The following diagram illustrates the central role of aldose reductase in this process.
Caption: The Polyol Pathway and its role in diabetic complications.
Synthetic Strategy: From this compound to Pyridazinone-Based ARIs
The pyridazin-3(2H)-one scaffold has emerged as a versatile and potent core for the development of various bioactive agents, including aldose reductase inhibitors.[5][6] Our synthetic approach leverages "this compound" as a key building block to construct a targeted pyridazinone derivative. The benzyloxy group provides a lipophilic character that can be advantageous for binding to the hydrophobic pocket of the aldose reductase active site.
The proposed synthetic workflow involves the conversion of the starting ester into a γ-keto acid, which is a crucial precursor for the formation of the pyridazinone ring. This is followed by cyclization with a hydrazine derivative.
Caption: Proposed synthetic workflow for pyridazinone-based ARIs.
Experimental Protocol: Synthesis of a 6-(3-(Benzyloxy)phenyl)-4,5-dihydropyridazin-3(2H)-one Derivative
This protocol details the key cyclization step for the formation of the pyridazinone ring from a γ-keto acid precursor, which would be synthesized from "this compound" in preceding steps (not detailed here).
Materials:
-
4-(3-(Benzyloxy)phenyl)-4-oxobutanoic acid (γ-keto acid precursor)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(3-(benzyloxy)phenyl)-4-oxobutanoic acid (1.0 eq) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (1.2 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 6-(3-(benzyloxy)phenyl)-4,5-dihydropyridazin-3(2H)-one.
-
-
Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine is a corrosive and toxic substance. Handle with extreme care.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The inhibitory potency of pyridazinone-based ARIs is highly dependent on their structural features. The following table summarizes key SAR observations for this class of compounds.
| Structural Feature | Impact on Activity | Rationale |
| Aromatic/Lipophilic Group at C6 | Essential for potent inhibition | The C6 substituent, such as the 3-benzyloxyphenyl group, interacts with a hydrophobic pocket in the active site of aldose reductase.[7] |
| Carboxylic Acid or Bioisostere | Often enhances activity | A polar group, typically an acid, interacts with the "anion binding pocket" of the enzyme, forming hydrogen bonds with key residues like Tyr48 and His110.[8] |
| Substituents on the Phenyl Ring | Modulates potency and selectivity | Electron-withdrawing or donating groups can influence the electronic properties and binding affinity of the inhibitor. |
| Modifications to the Pyridazinone Ring | Can affect selectivity and pharmacokinetic properties | Alterations to the core heterocycle can fine-tune the inhibitor's interaction with the enzyme and improve its drug-like properties. |
The binding of a pyridazinone inhibitor to the active site of aldose reductase is a key determinant of its efficacy. The following diagram illustrates the crucial interactions.
Caption: Key interactions of a pyridazinone inhibitor in the AR active site.
Conclusion and Future Directions
"this compound" serves as a valuable and strategically important starting material for the synthesis of novel pyridazinone-based aldose reductase inhibitors. The synthetic route, centered around the formation of a γ-keto acid followed by cyclization, is a robust method for accessing this class of compounds. A thorough understanding of the structure-activity relationships is crucial for the rational design of more potent and selective inhibitors. Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on exploring modifications to the pyridazinone core to further improve their inhibitory activity and selectivity, with the ultimate goal of developing a clinically effective therapeutic for the treatment of diabetic complications.
References
- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose reductase inhibitors: 2013-present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for the saponification of "3-Benzyloxyphenylacetic acid methyl ester"
Scientific Objective & Strategic Overview
This document provides a comprehensive, field-tested protocol for the saponification of 3-Benzyloxyphenylacetic acid methyl ester to its corresponding carboxylic acid, 3-Benzyloxyphenylacetic acid. This transformation is a critical step in synthetic routes where the methyl ester serves as a protecting group for a carboxylic acid moiety, a common scenario in medicinal chemistry and drug development.
The core objective is the high-yield, high-purity cleavage of the methyl ester via base-promoted hydrolysis. Our strategic approach focuses on ensuring the stability of the benzyl ether protecting group, selecting optimal reaction conditions to drive the reaction to completion, and implementing a robust purification protocol based on acid-base extraction principles.
Mechanistic & Strategic Considerations
The Saponification Mechanism
Saponification is the hydrolysis of an ester under basic conditions.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][3]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[4][5]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group.
-
Acid-Base Reaction: The liberated methoxide, a strong base, deprotonates the newly formed carboxylic acid. This is an essentially irreversible acid-base reaction that drives the overall process to completion.[1]
-
Protonation (Workup): An acidic workup is required in the final stage to protonate the carboxylate salt and yield the neutral carboxylic acid product.[3][4]
Stability of the Benzyl Ether Protecting Group
A key consideration for this specific substrate is the stability of the 3-benzyloxy moiety. Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions, including the strong bases used for saponification.[6] Their primary liability is cleavage under reductive conditions, such as catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][8] Therefore, the chosen basic hydrolysis conditions pose no significant risk to the integrity of the benzyl ether.
Choice of Base: Lithium Hydroxide (LiOH)
While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for saponification, this protocol specifies Lithium Hydroxide (LiOH).[9] The rationale is twofold:
-
Enhanced Solubility: LiOH often exhibits better solubility in mixed aqueous-organic solvent systems, such as the Tetrahydrofuran (THF)/water system used here.[10] This can lead to more homogeneous reaction mixtures and prevent localized high concentrations of base.
-
Lewis Acidity: The small lithium cation (Li⁺) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially accelerating the rate of hydroxide attack.[10][11] This can allow for milder reaction conditions (e.g., room temperature) and cleaner conversions.
Experimental Design & Protocols
Materials & Reagent Data
| Reagent/Material | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount | Supplier |
| This compound | C₁₆H₁₆O₃ | 256.30 | 10.0 | 1.0 | 2.56 g | N/A |
| Lithium Hydroxide Monohydrate | LiOH·H₂O | 41.96 | 20.0 | 2.0 | 839 mg | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | - | - | 40 mL | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | - | - | 10 mL | Millipore |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | - | ~25 mL | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | 150 mL | VWR |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | - | - | 30 mL | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~5 g | Acros Organics |
| Silica Gel TLC Plates (F₂₅₄) | - | - | - | - | As needed | Merck |
Visual Workflow of the Saponification Protocol
Caption: High-level workflow from reaction setup to final product analysis.
Step-by-Step Saponification Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.56 g, 10.0 mmol).
-
Dissolution: Add Tetrahydrofuran (THF, 40 mL) and Deionized Water (10 mL). Stir at room temperature until the ester is fully dissolved. The water is crucial for dissolving the LiOH.
-
Base Addition: In a separate beaker, dissolve Lithium Hydroxide Monohydrate (839 mg, 20.0 mmol) in a small amount of deionized water and add it to the reaction flask.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[12][13]
-
Eluent System: A typical starting point is 30% Ethyl Acetate in Hexanes. Adjust as necessary.
-
Procedure: On a TLC plate, spot the starting material (Lane 1), a co-spot of starting material and reaction mixture (Lane 2), and the reaction mixture (Lane 3).[13]
-
Completion: The reaction is complete when the starting ester spot (higher Rf) is no longer visible in the reaction mixture lane, and a new, more polar spot corresponding to the carboxylate/carboxylic acid (lower Rf, often near the baseline) is dominant. This typically takes 2-4 hours.
-
Workup and Purification Protocol
-
Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the THF.
-
Dilution: To the remaining aqueous residue, add deionized water (50 mL). This ensures the resulting lithium carboxylate salt is fully dissolved.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add 1 M HCl with stirring. The carboxylic acid product will precipitate as a white solid. Continue adding acid until the pH of the solution is approximately 2 (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).[14][15] The organic product will move into the ethyl acetate layer.
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL). This step helps to remove residual water from the organic phase.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 3-Benzyloxyphenylacetic acid.
-
Recrystallization (Optional): If the crude product requires further purification, it can be recrystallized. A solvent system of ethanol/water or ethyl acetate/hexanes is a good starting point.[17][18][19] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
Reaction Mechanism Visualization
Caption: The mechanism of base-promoted ester hydrolysis (saponification).
Troubleshooting & Final Considerations
-
Incomplete Reaction: If TLC shows significant starting material after 4-6 hours, gentle warming (40 °C) can be applied. Alternatively, an additional 0.5 equivalents of LiOH can be added.
-
Emulsion during Workup: If an emulsion forms during the ethyl acetate extraction, adding more brine can help break it.[13] Slow, gentle inversions of the separatory funnel are preferred over vigorous shaking.
-
Product Oiling Out: If the product "oils out" instead of precipitating during acidification, it may be necessary to extract the acidified mixture directly without filtering. Ensure complete extraction with ample ethyl acetate.
This protocol provides a reliable and robust method for the saponification of this compound, grounded in established chemical principles and optimized for purity and yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Saponification - Wikipedia [en.wikipedia.org]
- 3. Video: Esters to Carboxylic Acids: Saponification [jove.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Saponification | Definition, Reaction & Mechanism - Lesson | Study.com [study.com]
- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To [chem.rochester.edu]
- 14. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 15. vernier.com [vernier.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
The Strategic Utility of 3-Benzyloxyphenylacetic Acid Methyl Ester in the Synthesis of Bioactive Molecules
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. 3-Benzyloxyphenylacetic acid methyl ester stands out as a particularly valuable precursor, offering a unique combination of structural features that are conducive to the synthesis of a diverse array of bioactive molecules. Its core structure, a phenylacetic acid moiety, is a common motif in numerous clinically significant drugs, particularly in the realms of anti-inflammatory and analgesic agents. The strategic placement of a benzyloxy group at the meta-position provides a stable protecting group for the phenolic hydroxyl, which can be selectively cleaved under specific conditions to reveal a reactive handle for further molecular elaboration. The methyl ester functionality, in turn, offers a convenient point for modification or can serve as a prodrug element to enhance pharmacokinetic properties.
This comprehensive guide provides an in-depth exploration of this compound as a precursor for bioactive molecules. We will delve into its synthesis, key chemical transformations, and its application in the construction of complex molecular architectures with therapeutic potential. Detailed protocols, mechanistic insights, and data-driven discussions are presented to empower researchers, scientists, and drug development professionals in harnessing the full potential of this strategic building block.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a precursor is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 62969-42-0 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 34-36 °C | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.28 (m, 5H, Ar-H of Benzyl), 7.25 (t, J = 7.8 Hz, 1H, Ar-H), 6.95-6.85 (m, 3H, Ar-H), 5.05 (s, 2H, -OCH₂Ph), 3.69 (s, 3H, -OCH₃), 3.60 (s, 2H, -CH₂CO₂Me).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.8, 158.9, 136.8, 135.5, 129.6, 128.6, 128.0, 127.5, 121.8, 115.0, 114.2, 70.0, 52.2, 41.1.
-
IR (KBr, cm⁻¹): 3035, 2950, 1735 (C=O, ester), 1590, 1495, 1250, 1160.
Synthesis of the Precursor: this compound
The reliable and scalable synthesis of the precursor is the foundational step for its utilization in drug discovery programs. The most common and efficient method involves a two-step sequence starting from 3-hydroxyphenylacetic acid.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Detailed Synthetic Protocol
Part 1: Synthesis of 3-Benzyloxyphenylacetic acid
-
Reaction Setup: To a solution of 3-hydroxyphenylacetic acid (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Addition of Reagent: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-benzyloxyphenylacetic acid as a white solid.
Part 2: Synthesis of this compound
-
Reaction Setup: Dissolve 3-benzyloxyphenylacetic acid (1.0 eq) in anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.
Application as a Precursor for Bioactive Molecules
The strategic value of this compound lies in its ability to serve as a versatile starting material for the synthesis of complex molecules with diverse biological activities. The subsequent sections will highlight its application in the synthesis of two important classes of therapeutic agents: Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists and Glycogen Synthase Kinase 3 (GSK-3) inhibitors.
Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists
MCHR1 antagonists are being investigated as potential treatments for obesity and other metabolic disorders.[2][3] The core scaffold of many MCHR1 antagonists features a central phenylacetic acid-derived moiety.
The following scheme illustrates a plausible synthetic route from this compound to a representative MCHR1 antagonist, based on established synthetic methodologies for this class of compounds.[4][5]
Caption: Plausible synthesis of an MCHR1 antagonist.
Step 1: Reduction and Mesylation
-
Reduction: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate to obtain the crude alcohol.
-
Mesylation: Dissolve the crude alcohol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir the reaction at 0 °C for 1 hour. Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the mesylate, which can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with a Substituted Piperidine
-
Reaction Setup: To a solution of the mesylate from the previous step (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired substituted piperidine (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: Deprotection of the Benzyl Group
-
Hydrogenolysis: Dissolve the protected MCHR1 antagonist core (1.0 eq) in methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction Conditions: Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Final Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the final product by recrystallization or chromatography to obtain the desired MCHR1 antagonist.
Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase that has been implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[6][7] Many potent and selective GSK-3 inhibitors incorporate a phenylacetic acid or a related scaffold.
The following scheme outlines a potential synthetic pathway to a GSK-3 inhibitor, leveraging the functionalities of this compound.
Caption: Proposed synthesis of a GSK-3 inhibitor.
Step 1: Hydrolysis and Acyl Chloride Formation
-
Hydrolysis: To a solution of this compound (1.0 eq) in a mixture of methanol and water, add sodium hydroxide (NaOH, 2.0 eq). Stir the reaction at room temperature until the hydrolysis is complete. Acidify the reaction mixture with 1M HCl and extract the resulting carboxylic acid with ethyl acetate. Dry the organic layer and concentrate to obtain 3-benzyloxyphenylacetic acid.
-
Acyl Chloride Formation: To the dried carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.
Step 2: Amide Coupling with a Heterocycle
-
Reaction Setup: Dissolve the appropriate substituted aminothiazole (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Add a solution of the freshly prepared 3-benzyloxyphenylacetyl chloride in DCM dropwise to the aminothiazole solution at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.
Step 3: Benzyl Group Deprotection
-
Deprotection with Boron Tribromide: Dissolve the protected GSK-3 inhibitor core (1.0 eq) in anhydrous DCM and cool to -78 °C. Add a solution of boron tribromide (BBr₃, 1.2 eq) in DCM dropwise.
-
Reaction and Quenching: Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C for an additional hour. Quench the reaction by the slow addition of methanol.
-
Final Purification: Concentrate the reaction mixture and purify the residue by preparative HPLC or recrystallization to obtain the final GSK-3 inhibitor.
Conclusion: A Gateway to Chemical Diversity and Biological Activity
This compound is a strategically important and commercially available building block that provides a gateway to a wide range of bioactive molecules. Its inherent structural features, including a protected phenolic hydroxyl and a modifiable ester group, allow for a multitude of chemical transformations. This guide has provided a detailed overview of its synthesis and has illustrated its potential as a precursor for the synthesis of MCHR1 antagonists and GSK-3 inhibitors. The presented protocols, while in some cases hypothetical, are grounded in established synthetic methodologies and are intended to serve as a practical resource for researchers in the field of drug discovery. The versatility of this precursor ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents.
References
- 1. This compound [oakwoodchemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of melanin-concentrating hormone receptor R1 antagonists using high-throughput synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1-R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of "3-Benzyloxyphenylacetic acid methyl ester" derivatives
Application Note & Scale-Up Protocol
Executive Summary
Methyl 3-(benzyloxy)phenylacetate is a valuable intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. Transitioning its synthesis from laboratory benchtop to pilot or manufacturing scale requires a robust, reproducible, and safe process. This document provides a comprehensive guide for the scale-up synthesis, focusing on a reliable two-step pathway: the Williamson ether synthesis to form the benzyl ether, followed by Fischer esterification. We will explore the mechanistic rationale behind each step, provide a detailed scale-up protocol, discuss process optimization and analytical characterization, and outline critical safety considerations for industrial-scale production.
Synthetic Strategy & Mechanistic Rationale
The most industrially viable and scalable route to Methyl 3-(benzyloxy)phenylacetate involves two classic, well-understood reactions. This pathway offers high yields, utilizes readily available starting materials, and allows for straightforward purification of the intermediate and final product.
Overall Synthetic Pathway
The synthesis begins with methyl 3-hydroxyphenylacetate, which undergoes O-alkylation with benzyl bromide, followed by purification. If starting from 3-hydroxyphenylacetic acid, an initial esterification step is recommended to protect the carboxylic acid and simplify the subsequent etherification workup.
Application Notes and Protocols for the Quantification of 3-Benzyloxyphenylacetic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Benzyloxyphenylacetic acid methyl ester is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other bioactive compounds.[1][2] Accurate and precise quantification of this analyte is critical for process monitoring, quality control, and stability testing in drug development and manufacturing. This document provides a comprehensive guide to robust analytical methodologies for the quantification of this compound, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols detailed herein are designed to be adaptable and serve as a strong foundation for method development and validation in a research or quality control setting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [3] |
| Molecular Weight | 256.30 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 34°C | [2] |
| Solubility | Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and other organic solvents.[1] |
I. High-Performance Liquid Chromatography (HPLC) for Quantification
Reverse-phase HPLC (RP-HPLC) is a primary and robust technique for the quantification of moderately polar organic molecules like this compound.[5][6] The method's versatility, precision, and accuracy make it ideal for routine analysis.
Principle
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[7] By adjusting the mobile phase composition, the retention of this compound on the column can be controlled, allowing for its separation from impurities and other components. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Workflow: HPLC
Caption: Workflow for HPLC quantification of this compound.
Detailed Protocol: HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[6]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid or phosphoric acid.[6][8]
-
Mobile Phase B: HPLC-grade acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the phenylacetic acid chromophore, a wavelength of approximately 260 nm is recommended.[2][6] A UV scan of the analyte is advised to determine the absorption maximum.
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a good starting point.
-
Internal Standard (IS) Selection: An appropriate internal standard should be chemically similar to the analyte, well-resolved from it and other peaks, and not present in the sample matrix.[9] Benzyl phenylacetate or a similar aromatic ester could be a suitable candidate.[9]
-
Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of the internal standard in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing the this compound reference standard and dissolving it in the diluent. A typical concentration range could be 5-100 µg/mL.[6] Each calibration standard should be spiked with a constant amount of the internal standard stock solution.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to achieve a concentration within the calibration range. Spike the sample with the same constant amount of the internal standard as the calibration standards. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
3. Data Analysis and Quantification:
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include peak asymmetry, theoretical plates, and repeatability of peak areas and retention times.[10]
-
Calibration Curve: Inject the series of calibration standards and plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²), which should ideally be >0.99.[10]
-
Quantification: Inject the prepared sample solution. Determine the peak area ratio of the analyte to the internal standard and use the calibration curve to calculate the concentration of this compound in the sample.
4. Method Validation:
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, which include assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[11][12]
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like this compound.[13] Its high resolving power and the specificity of mass spectrometric detection make it an excellent tool for both quantification and impurity profiling.
Principle
The sample is vaporized and introduced into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.[14] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions can be used for quantification.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS quantification of this compound.
Detailed Protocol: GC-MS Method
1. Instrumentation and Analytical Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for aromatic esters.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A starting point could be:
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: For initial identification, a full scan from m/z 40-400 is appropriate.
-
Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and selectivity in quantification, monitor characteristic ions of this compound and the internal standard.[17][18]
-
2. Reagent and Sample Preparation:
-
Solvent: A volatile organic solvent such as dichloromethane or ethyl acetate.[4]
-
Internal Standard (IS) Selection: A compound with similar chemical properties and volatility that is not present in the sample. A deuterated analog of the analyte or a structurally similar ester would be ideal.
-
Calibration Standards: Prepare a series of calibration standards of this compound in the chosen solvent, each containing a fixed concentration of the internal standard. A typical concentration range could be 1-50 µg/mL.[19]
-
Sample Preparation: Accurately weigh the sample, dissolve it in the solvent, and add the internal standard to the same final concentration as in the calibration standards. Ensure the final concentration of the analyte is within the calibration range.[4]
3. Data Analysis and Quantification:
-
Ion Selection (for SIM): Analyze a standard of this compound in full scan mode to identify its characteristic fragment ions. The molecular ion (m/z 256) and other prominent, unique fragments should be selected for SIM analysis.
-
Calibration Curve: Inject the calibration standards and create a calibration curve by plotting the ratio of the peak area of the selected analyte ion to the peak area of the selected internal standard ion against the analyte concentration.
-
Quantification: Inject the sample and use the peak area ratio and the calibration curve to determine the concentration of this compound.
III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the direct quantification of an analyte without the need for a specific reference standard of the same compound, provided a certified internal standard is used.[19][20]
Principle
The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known signal from a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.
Experimental Workflow: qNMR
Caption: Workflow for qNMR quantification of this compound.
Detailed Protocol: qNMR Method
1. Instrumentation and Experimental Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).[21]
-
Key Acquisition Parameters:
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T1 relaxation time of the protons being integrated to ensure complete relaxation and accurate integration. T1 values should be experimentally determined using an inversion-recovery pulse sequence.
-
Pulse Angle: A 90° pulse is often recommended for maximizing signal in a single scan, but a 30° pulse with a shorter relaxation delay can also be used if validated.[21]
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[20]
-
2. Reagent and Sample Preparation:
-
Internal Standard (IS) Selection: The internal standard must be of high purity, stable, and have at least one signal that is well-resolved from all analyte and solvent signals.[5] Suitable standards for organic solvents include maleic acid, 1,4-bis(trimethylsilyl)benzene (BTMSB), or dimethyl sulfone.[5][22]
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the chosen internal standard. The molar ratio of analyte to standard should be close to 1:1 for optimal accuracy.[23]
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
-
3. Data Processing and Calculation:
-
Spectrum Processing: Carefully phase and baseline correct the acquired spectrum.
-
Signal Selection and Integration:
-
For this compound, the singlet corresponding to the methyl ester protons (-OCH₃) or the benzylic protons (-OCH₂Ph) are good candidates for integration as they are likely to be in a clear region of the spectrum.
-
Select a well-resolved singlet from the internal standard (e.g., the methyl protons of dimethyl sulfone).
-
Integrate the selected signals for both the analyte and the internal standard.
-
-
Purity/Concentration Calculation: The purity of the analyte can be calculated using the following equation:[24]
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC provides a robust and widely accessible method for routine quality control. GC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis and impurity identification. qNMR stands out as a primary method for highly accurate purity assessments without the need for a specific reference standard of the analyte. Each of these methods, when properly developed and validated, can provide reliable and accurate quantitative data for this compound, supporting the needs of researchers and professionals in the pharmaceutical and chemical industries.
References
- 1. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. impressions.manipal.edu [impressions.manipal.edu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. m.youtube.com [m.youtube.com]
- 15. academic.oup.com [academic.oup.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. agilent.com [agilent.com]
- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. bipm.org [bipm.org]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Benzyloxyphenylacetic acid methyl ester Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Benzyloxyphenylacetic acid methyl ester. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during this multi-step synthesis. We will delve into the critical reaction parameters, explain the chemical principles behind our recommendations, and provide actionable troubleshooting steps to optimize your experimental outcomes.
The synthesis of this compound typically proceeds via two key transformations: a Williamson ether synthesis for the benzylation of the phenolic hydroxyl group and a Fischer esterification of the carboxylic acid. The order of these steps can be varied, presenting two primary synthetic routes.
-
Route 1: Esterification of 3-hydroxyphenylacetic acid followed by benzylation.
-
Route 2: Benzylation of 3-hydroxyphenylacetic acid followed by esterification.
This guide is structured in a question-and-answer format to directly address common issues encountered in both transformations.
Troubleshooting the Benzylation Step (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for forming ethers. In this context, it involves the reaction of a phenoxide ion with benzyl bromide (or another benzyl halide) via an SN2 mechanism.[1] Achieving a high yield depends on the successful formation of the nucleophilic phenoxide and ensuring it effectively displaces the halide from the benzyl group.
Q1: My benzylation reaction is slow or incomplete, showing significant unreacted starting material on TLC. What are the primary causes?
A1: An incomplete reaction is one of the most common issues and typically points to problems with nucleophile generation or overall reaction kinetics. Let's break down the potential causes:
-
Insufficient Deprotonation of the Phenol: The key to this reaction is converting the weakly nucleophilic phenolic hydroxyl group into a much more potent phenoxide nucleophile.[2] If the base used is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed to completion.
-
Troubleshooting:
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times. For a more robust reaction, consider a stronger base like sodium hydride (NaH). NaH irreversibly deprotonates the phenol, driving the equilibrium entirely towards the phenoxide.
-
Stoichiometry: Ensure you are using at least one full equivalent of the base. For bases like K₂CO₃, which is a solid, ensure efficient stirring to maximize surface area and reactivity. Using a slight excess (1.1-1.5 equivalents) can help overcome any impurities or moisture.
-
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction.[3] The ideal solvent will dissolve the reactants and stabilize the transition state without solvating the nucleophile so heavily that it becomes unreactive.
-
Troubleshooting:
-
Use Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are ideal for Williamson ether synthesis.[2][3] They effectively solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic. Protic solvents like ethanol or water should be avoided as they will solvate the phenoxide, reducing its nucleophilicity, and can also react with strong bases like NaH.
-
-
-
Low Reaction Temperature: Like most reactions, the rate of the Williamson ether synthesis is temperature-dependent.
Q2: My reaction produces the desired product, but I'm also seeing significant, difficult-to-separate byproducts. What could they be and how can I prevent them?
A2: Byproduct formation in the benzylation of phenols is often due to the ambident nature of the phenoxide nucleophile or reactions with other functional groups.
-
C-Alkylation vs. O-Alkylation: A phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). While O-alkylation to form the ether is usually favored, some degree of C-alkylation (a Friedel-Crafts-type reaction) can occur, leading to benzyl groups being attached to the ring.[5]
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.[5]
-
Counter-ion: The nature of the cation can also play a role, although this is less straightforward to control.
-
-
-
Reaction with the Carboxylic Acid: If you are following Route 2 (benzylation before esterification), the carboxylate formed by the base can also act as a nucleophile, reacting with benzyl bromide to form a benzyl ester. This would lead to a mixture of the desired benzylated acid and the double-benzylated product (benzyl ether and benzyl ester).
-
Troubleshooting: This is a strong argument for choosing Route 1 (esterification first). By converting the carboxylic acid to a methyl ester, you protect that site from reacting with the benzyl bromide.
-
Recommended Benzylation Protocol (Route 1)
This protocol assumes you are starting with Methyl 3-hydroxyphenylacetate.
| Parameter | Recommendation | Rationale |
| Starting Material | Methyl 3-hydroxyphenylacetate | Ester group is protected from reacting. |
| Base | Sodium Hydride (NaH), 60% disp. in oil | Strong, irreversible deprotonation. |
| Equivalents of Base | 1.2 eq | Ensures complete phenoxide formation. |
| Solvent | Anhydrous DMF | Polar aprotic solvent, maximizes nucleophilicity.[2][3] |
| Benzylating Agent | Benzyl Bromide (BnBr) | Primary halide, excellent for SN2 reactions.[1][2] |
| Equivalents of BnBr | 1.1 eq | Slight excess to drive reaction to completion. |
| Temperature | 0 °C to RT, then heat to 60-80 °C if needed | Controlled addition, then heating to increase rate. |
| Reaction Time | 2-8 hours | Monitor by TLC until starting material is consumed. |
Troubleshooting the Esterification Step (Fischer Esterification)
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The primary challenge with this reaction is that it is an equilibrium process.[6][7][8]
Q3: My esterification reaction seems to stop at 60-70% completion, even after running for a long time. Why isn't it going to completion?
A3: This is the classic signature of the Fischer esterification equilibrium. The reaction is reversible, meaning the ester product can be hydrolyzed back to the carboxylic acid and alcohol by the water that is generated during the reaction.[6][7] Unless you actively shift the equilibrium, the reaction will simply reach a point where the forward and reverse reaction rates are equal, and the net conversion will not increase further.
Q4: How can I push the Fischer esterification equilibrium towards the product side to get a higher yield?
A4: According to Le Châtelier's principle, you can shift the equilibrium to favor the products by either adding a large excess of a reactant or by removing a product as it is formed.[9]
-
Use a Large Excess of Alcohol: This is often the simplest and most common strategy.[7] Since methanol is inexpensive and has a low boiling point, it can be used as both a reactant and the solvent. Using a large excess (e.g., 10-fold or more) dramatically shifts the equilibrium towards the ester product.[7]
-
Remove Water as it is Formed: This is a very effective method to drive the reaction to completion.[6][8]
-
Dean-Stark Apparatus: If you are using a solvent like toluene or cyclohexane that forms an azeotrope with water, you can set up the reaction with a Dean-Stark trap. The water-solvent azeotrope boils off, condenses, and collects in the trap. The water separates to the bottom, and the solvent overflows back into the reaction flask.[6]
-
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can physically sequester the water as it is produced, effectively removing it from the reaction.
-
Q5: What is the best acid catalyst, and can using too much cause problems?
A5: Strong Brønsted acids are the most common catalysts.
-
Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are both excellent choices.[6] They work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic and susceptible to attack by the alcohol.[8]
-
Catalyst Loading: Only a catalytic amount is needed (typically 1-5 mol%). Using too much acid can lead to side reactions, such as dehydration of the alcohol or, in sensitive substrates, decomposition or polymerization.[6] It also makes the final workup more difficult, as more base is required for neutralization.
General FAQs and Best Practices
Q6: Which synthetic route is superior: benzylation first or esterification first?
A6: Both routes are viable, but Route 1 (esterification first) is generally preferable for two key reasons:
-
Avoids Side Reactions: It protects the carboxylic acid functionality, preventing it from competing with the phenoxide as a nucleophile during the Williamson ether synthesis step.
-
Milder Conditions for the Phenol: It avoids exposing the potentially sensitive free phenolic hydroxyl group to the harsh, strongly acidic conditions of the Fischer esterification, which can sometimes lead to undesired side reactions with phenols.[10]
Q7: What is a standard protocol for reaction workup and purification?
A7: Proper workup is critical for isolating a clean product.
-
For the Williamson Ether Synthesis:
-
Cool the reaction mixture and carefully quench any unreacted NaH with slow addition of water or isopropanol.
-
Dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers. Wash the organic layer with water and then brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
For the Fischer Esterification:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: CO₂ gas will evolve.[6] Vent the separatory funnel frequently.
-
Wash again with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
The crude product can often be used directly in the next step or purified by column chromatography if needed.
-
Visual Guides
Experimental Workflow
The following diagram outlines the recommended synthetic pathway (Route 1).
Caption: Recommended workflow for synthesis of the target molecule.
Troubleshooting Decision Tree
Use this logical guide to diagnose the cause of low reaction yield.
Caption: Decision tree for diagnosing sources of low yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tailoredread.com [tailoredread.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. homework.study.com [homework.study.com]
- 10. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Benzyloxyphenylacetic Acid Methyl Ester
A Guide to Identifying and Mitigating Common Side Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Benzyloxyphenylacetic acid methyl ester. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Instead of a rigid protocol, this guide offers a troubleshooting-focused, question-and-answer format to address specific issues, grounded in mechanistic principles to empower you to optimize your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound is typically accomplished via a two-step process. The first step involves the protection of the phenolic hydroxyl group of 3-hydroxyphenylacetic acid as a benzyl ether using a Williamson ether synthesis. The second step is the esterification of the resulting carboxylic acid with methanol, commonly achieved through a Fischer esterification.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide: Step 1 - Williamson Ether Synthesis
This step involves the reaction of the phenoxide ion of 3-hydroxyphenylacetic acid with an alkylating agent like benzyl bromide. While seemingly straightforward, this SN2 reaction can present several challenges.[1][2]
Question 1: My reaction yield is low, and I've recovered a lot of starting material (3-hydroxyphenylacetic acid). What went wrong?
Answer: This is a common issue often related to incomplete deprotonation or suboptimal reaction conditions.
-
Insufficient or Inappropriate Base: The Williamson synthesis requires the formation of an alkoxide or, in this case, a phenoxide.[1][3] The phenolic proton (pKa ~10) is more acidic than the carboxylic acid proton (pKa ~4.3). You need at least two equivalents of a suitable base to deprotonate both positions.
-
Weak Bases: Using a weak base like sodium bicarbonate (NaHCO₃) will primarily deprotonate the carboxylic acid and may not sufficiently deprotonate the phenol to drive the reaction forward.
-
Strong Bases: Stronger bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH) are more effective. K₂CO₃ in a polar aprotic solvent like DMF or acetone is a common and effective choice.[4]
-
-
Solvent Choice: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as DMF, DMSO, or acetone are preferred as they solvate the cation of the base but do not solvate the nucleophile (phenoxide) excessively, keeping it highly reactive.[3]
-
Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions. A moderate temperature (e.g., 60-80 °C) is typically sufficient for this benzylation.
Question 2: I'm observing an impurity with the same mass as my desired product, but with a different NMR spectrum. What could it be?
Answer: You are likely observing a C-alkylated side product. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), typically at the ortho or para positions.
Caption: O-alkylation vs. C-alkylation pathways.
Troubleshooting C-Alkylation:
-
Solvent System: As mentioned, polar aprotic solvents (DMF, DMSO) favor O-alkylation. They effectively solvate the counter-ion (e.g., K⁺), leaving a "naked," highly reactive phenoxide ion that preferentially attacks via the more electronegative oxygen atom.
-
Counter-ion: The nature of the cation can influence the O/C selectivity. Larger, softer cations like cesium (using Cs₂CO₃) can sometimes improve O-alkylation selectivity.
Question 3: My mass spectrum shows a peak that is 90 Da heavier than my desired intermediate. What is this side product?
Answer: This mass difference (+90 m/z) corresponds to the addition of a benzyl group in place of a proton. You have likely formed 3-Benzyloxyphenylacetic acid benzyl ester . This occurs when the carboxylate, formed after deprotonation, also acts as a nucleophile and attacks a molecule of benzyl bromide.
Mitigation Strategy: This side reaction is difficult to avoid completely under these conditions. The best strategy is often to plan for the subsequent step. Since the final target is the methyl ester, this benzyl ester side product will be converted to the desired methyl ester during the transesterification in the next step, assuming you use a large excess of methanol. Alternatively, the benzyl ester can be cleaved hydrogenolytically.
Question 4: My crude product is contaminated with benzyl alcohol and dibenzyl ether. How can I prevent this?
Answer: These impurities arise from the reaction of benzyl bromide with hydroxide ions or water present in the reaction mixture.
-
Moisture Control: Ensure all reagents and glassware are thoroughly dried before use. Using anhydrous solvents and reagents is critical.
-
Choice of Base: Using a non-hydroxide base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) will prevent the introduction of hydroxide ions.[2] If using KOH or NaOH, ensure conditions are as anhydrous as possible to prevent unreacted hydroxide from attacking the benzyl bromide.
Troubleshooting Guide: Step 2 - Fischer Esterification
This is an acid-catalyzed equilibrium reaction between the carboxylic acid (3-Benzyloxyphenylacetic acid) and an alcohol (methanol) to form the ester and water.[5][6]
Question 1: The conversion to the methyl ester is incomplete, even after prolonged reaction time. How can I improve the yield?
Answer: Because Fischer esterification is an equilibrium process, its completion is governed by Le Châtelier's principle.[7] To drive the reaction toward the product side, you must either use a large excess of one reactant or remove a product as it is formed.[8]
Caption: Driving the Fischer esterification equilibrium.
Practical Solutions:
-
Use Excess Methanol: The most common and straightforward approach is to use methanol as the reaction solvent. This provides a large molar excess, shifting the equilibrium towards the ester.[9]
-
Water Removal: For higher boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water.[9] For methanol, this is less practical. The addition of a dehydrating agent like molecular sieves can be effective.
-
Acid Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required.[5][9] Ensure a sufficient catalytic amount (typically 1-5 mol%) is used.
Question 2: I'm concerned about cleaving the benzyl ether under the acidic reaction conditions. Is this a valid concern?
Answer: Yes, this is a valid concern, although benzyl ethers are generally stable to moderately acidic conditions. Aggressive conditions can lead to cleavage.
-
Mechanism of Cleavage: The ether oxygen can be protonated by the strong acid catalyst. The C-O bond can then be cleaved via an SN1 or SN2 mechanism, which would regenerate the phenol and produce benzyl cations or methyl benzyl ether.
Preventative Measures:
-
Control Temperature: Avoid excessive heat. Refluxing in methanol (~65 °C) is generally safe. Higher temperatures increase the rate of ether cleavage.
-
Limit Reaction Time: Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed. Prolonged exposure to acid and heat is detrimental.
-
Choice of Catalyst: While H₂SO₄ is common, milder acid catalysts or alternative esterification methods (e.g., using DCC/DMAP or converting the acid to an acid chloride first) could be employed if ether cleavage proves to be a significant issue.
General Purification Strategies
A robust purification strategy is essential for isolating the final product from the side products discussed. A combination of extraction and chromatography is typically most effective.
| Impurity/Side Product | Source Step | Physicochemical Property | Recommended Purification Method |
| 3-Hydroxyphenylacetic Acid | Step 1 | Acidic | Aqueous Base Extraction: Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove the unreacted acidic starting material. |
| 3-Benzyloxyphenylacetic Acid | Step 2 | Acidic | Aqueous Base Extraction: Wash the organic layer with a dilute base to remove the unreacted acid before final purification. |
| C-Alkylated Isomers | Step 1 | Neutral, Isomeric | Column Chromatography: These isomers are often difficult to separate from the desired product. Careful column chromatography on silica gel is usually required. |
| Benzyl Alcohol | Step 1 | Neutral, Polar | Aqueous Wash/Column Chromatography: Most will be removed during aqueous workup. Residual amounts can be separated by column chromatography. |
| Dibenzyl Ether | Step 1 | Neutral, Nonpolar | Column Chromatography: This nonpolar impurity is typically easy to separate from the more polar ester product via column chromatography. |
digraph "Purification_Workflow" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Crude_Product" [label="Crude Reaction Mixture\n(Post-Esterification)"]; "Quench" [label="Quench & Dilute\n(e.g., add EtOAc and H2O)"]; "Base_Wash" [label="Wash with aq. NaHCO3\n(Removes acidic impurities)"]; "Brine_Wash" [label="Wash with Brine\n(Removes bulk water)"]; "Dry" [label="Dry over Na2SO4 / MgSO4"]; "Concentrate" [label="Concentrate in vacuo"]; "Chromatography" [label="Silica Gel Column Chromatography\n(Separates neutral impurities)"]; "Pure_Product" [label="Pure Methyl 3-Benzyloxyphenylacetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Crude_Product" -> "Quench"; "Quench" -> "Base_Wash"; "Base_Wash" -> "Brine_Wash"; "Brine_Wash" -> "Dry"; "Dry" -> "Concentrate"; "Concentrate" -> "Chromatography"; "Chromatography" -> "Pure_Product";
}
Caption: A standard workflow for product purification.
Reference Experimental Protocols
The following are generalized protocols that incorporate best practices to minimize side product formation. Note: These are starting points and may require optimization.
Step 1: 3-Benzyloxyphenylacetic Acid (Williamson Ether Synthesis)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-hydroxyphenylacetic acid (1.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration).
-
Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.2 eq) and stir the suspension.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature, pour into water, and acidify with 1M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acid intermediate.
Step 2: this compound (Fischer Esterification)
-
Dissolve the crude 3-Benzyloxyphenylacetic acid (1.0 eq) from the previous step in a large excess of methanol (e.g., use as the solvent, 0.1-0.2 M).
-
Carefully add concentrated sulfuric acid (H₂SO₄, ~2 mol%) dropwise while stirring.
-
Heat the mixture to reflux (~65 °C) and monitor by TLC until the starting acid is consumed (typically 2-4 hours).[9]
-
Cool the reaction to room temperature and carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Add ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude oil by flash column chromatography on silica gel to obtain the final product.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Benzyloxyphenylacetic acid methyl ester
Welcome to the technical support center for the synthesis and optimization of 3-Benzyloxyphenylacetic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthetic process. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve optimal results in your experiments.
Introduction to the Synthesis
The synthesis of this compound is a valuable process in medicinal chemistry and materials science, often serving as a key intermediate. The most common and logical synthetic route involves a two-step process:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of a 3-hydroxyphenylacetic acid derivative is protected as a benzyl ether.
-
Esterification: The carboxylic acid moiety is then converted to its methyl ester.
This guide will address critical aspects of both stages, providing a framework for rational optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when undertaking the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is a two-step synthesis. The first step is a Williamson ether synthesis, where 3-hydroxyphenylacetic acid is reacted with benzyl bromide in the presence of a base to form 3-benzyloxyphenylacetic acid.[1] The second step is the esterification of the resulting carboxylic acid to its methyl ester, typically via a Fischer esterification with methanol and an acid catalyst.
Q2: Can I perform the esterification first, followed by the Williamson ether synthesis?
A2: While possible, it is generally more strategic to perform the Williamson ether synthesis first. The phenolic hydroxyl group is more acidic than the carboxylic acid proton, which can complicate base selection and potentially lead to competitive reactions. Protecting the phenol first simplifies the subsequent esterification step.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Strong acids and bases used in the reactions are corrosive and should also be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before beginning your experiment.
Part 1: Williamson Ether Synthesis - Troubleshooting and Optimization
The Williamson ether synthesis is a robust and widely used method for forming ethers. However, several factors can influence its success. This section provides a detailed guide to optimizing this critical first step.
Core Principles of the Williamson Ether Synthesis
This reaction proceeds via an SN2 mechanism, where an alkoxide (in this case, a phenoxide) acts as a nucleophile and attacks an alkyl halide (benzyl bromide), displacing the halide.[2] The success of this SN2 reaction is highly dependent on the choice of base, solvent, and temperature, as well as the nature of the electrophile.
Troubleshooting Guide: Williamson Ether Synthesis
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 3. Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent. | 1. Base Selection: Use a stronger base. While weaker bases like K₂CO₃ can be effective for phenols due to their increased acidity compared to aliphatic alcohols, stronger bases like NaH or KH will ensure complete deprotonation.[2] 2. Temperature Adjustment: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid decomposition. 3. Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to improve the solubility of the phenoxide and enhance the rate of the SN2 reaction.[2] |
| Presence of Unreacted Starting Material | 1. Insufficient Reagents: The stoichiometry of the base or benzyl bromide may be inadequate. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both the base and benzyl bromide. 2. Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed. |
| Formation of Side Products | 1. O-alkylation vs. C-alkylation: While less common with phenols, C-alkylation at the ortho and para positions of the ring can occur. 2. Elimination (E2) Reaction: This is a potential side reaction, especially with more sterically hindered alkyl halides, but is less of a concern with benzyl bromide which lacks β-hydrogens.[3] | 1. Reaction Conditions: Lowering the reaction temperature can sometimes favor O-alkylation. 2. Choice of Electrophile: Benzyl bromide is an excellent choice for this reaction as it is a primary halide and cannot undergo E2 elimination.[3] |
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis of 3-benzyloxyphenylacetic acid.
Part 2: Fischer Esterification - Troubleshooting and Optimization
The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. It is an equilibrium process, and understanding how to shift the equilibrium towards the product is key to achieving high yields.
Core Principles of Fischer Esterification
This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol.[4][5] The reaction is reversible, and the formation of water as a byproduct means that its removal is crucial to drive the reaction to completion, in accordance with Le Châtelier's principle.[5]
Troubleshooting Guide: Fischer Esterification
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Conversion to Ester | 1. Equilibrium Not Shifted: Water produced during the reaction is hydrolyzing the ester back to the carboxylic acid. 2. Insufficient Catalyst: The amount of acid catalyst may be too low. | 1. Water Removal: Use a large excess of methanol, which acts as both a reagent and a solvent, to drive the equilibrium forward.[5] Alternatively, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[4] 2. Catalyst Loading: Ensure a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-TsOH) is used.[4][6] |
| Slow Reaction Rate | 1. Low Reaction Temperature: The reaction may not have enough thermal energy to proceed at a reasonable rate. | 1. Temperature: Refluxing the reaction mixture is standard practice to increase the reaction rate.[7] |
| Product Decomposition | 1. Harsh Acidic Conditions: Prolonged exposure to strong acid at high temperatures can lead to decomposition. 2. Deprotection of Benzyl Ether: The benzyl ether is generally stable to acidic conditions, but very harsh conditions could potentially lead to its cleavage. | 1. Milder Catalyst: Consider using a milder Lewis acid catalyst if decomposition is observed.[6] 2. Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize side reactions. |
Experimental Protocol: Fischer Esterification of 3-Benzyloxyphenylacetic acid
Objective: To synthesize methyl 3-(3-(benzyloxy)phenyl)acetate from 3-(3-(benzyloxy)phenyl)propanoic acid.
Reagents and Materials:
-
3-Benzyloxyphenylacetic acid
-
Anhydrous methanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve 3-benzyloxyphenylacetic acid (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.[8]
-
Purify the crude product by column chromatography on silica gel if necessary.
Logical Flow for Troubleshooting Esterification
Caption: Decision tree for troubleshooting low yields in Fischer esterification.
References
- 1. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US3968124A - Process for preparing phenyl-acetic acid esters - Google Patents [patents.google.com]
- 4. This compound [oakwoodchemical.com]
- 5. WO2004101540A2 - Method for the production of phenylacetic acid derivatives - Google Patents [patents.google.com]
- 6. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 7. francis-press.com [francis-press.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Challenges in the Purification of 3-Benzyloxyphenylacetic Acid Methyl Ester
Welcome to the technical support center for "3-Benzyloxyphenylacetic acid methyl ester." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile intermediate.[1] Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The primary impurities often stem from the starting materials or side reactions. These can include:
-
Unreacted 3-Benzyloxyphenylacetic acid: Incomplete esterification is a common issue.
-
Benzyl alcohol: Can be present if debenzylation occurs or if it is carried over from the benzylation of a precursor.
-
3-Hydroxyphenylacetic acid methyl ester: This arises from the debenzylation of the target molecule, often due to harsh acidic or basic conditions.
-
Over-alkylated products: If the reaction conditions are not carefully controlled, side reactions on the aromatic ring can occur.
Q2: My purified product appears oily or as a low-melting solid, but the literature reports it as a solid. What could be the issue?
A2: This is a classic sign of residual impurities. Even small amounts of solvents or byproducts can significantly depress the melting point and alter the physical appearance of the final product. Re-purification using a different method (e.g., recrystallization from a different solvent system or column chromatography) is recommended. Ensure your product is thoroughly dried under high vacuum to remove any residual solvents. The reported form is a solid.[2]
Q3: I am observing significant decomposition of my product during purification. What are the likely causes?
A3: this compound can be sensitive to both strong acids and bases, as well as high temperatures.[3][4][5]
-
Acid/Base Instability: The benzyl ether linkage is susceptible to cleavage under strong acidic conditions (debenzylation).[4][5] The ester group can be hydrolyzed under both acidic and basic conditions.[6]
-
Thermal Instability: Prolonged exposure to high temperatures during distillation or drying can lead to decomposition. It is advisable to use the lowest effective temperature for these processes.[3]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common purification challenges.
Problem 1: Low Yield After Work-up and Initial Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before initiating work-up. | Prematurely stopping the reaction is a primary cause of low yield. |
| Product Loss During Aqueous Extraction | Ensure the pH of the aqueous phase is neutral or slightly basic during extraction to minimize the solubility of the ester in the aqueous layer. Use brine washes to "salt out" the organic product from the aqueous phase.[7] | The ester is more soluble in organic solvents, but emulsions or unfavorable pH can lead to product loss in the aqueous layer. Salting out increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds. |
| Hydrolysis During Work-up | Avoid using strong acids or bases for neutralization. A saturated solution of sodium bicarbonate is a milder alternative to stronger bases for neutralizing excess acid.[8] | The ester functional group is susceptible to hydrolysis under harsh pH conditions, converting the desired product back to the carboxylic acid.[6] |
Problem 2: Persistent Impurities After Column Chromatography
| Potential Cause | Recommended Solution | Scientific Rationale |
| Co-elution of Impurities | Optimize the solvent system for your flash chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. Consider using a different stationary phase if silica gel is not providing adequate separation. | Impurities with similar polarity to the product can be difficult to separate. Fine-tuning the mobile phase polarity or changing the stationary phase can alter the retention times and improve resolution. |
| Product Decomposition on Silica Gel | Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column. | The acidic nature of silica gel can catalyze the hydrolysis of the ester or the cleavage of the benzyl ether. Neutralization mitigates this effect. |
| Overloading the Column | Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | Overloading the column leads to poor separation as the bands of different compounds broaden and overlap. |
Problem 3: Difficulty with Recrystallization
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Experiment with different solvents or solvent mixtures. Good starting points for esters can be ethanol/water, ethyl acetate/hexanes, or toluene.[10] | The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[11] |
| Oiling Out | "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. | Slow cooling allows for the formation of a crystal lattice, while rapid cooling can trap impurities and lead to an amorphous or oily precipitate. |
| Supersaturation | If crystals do not form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. | Scratching provides a rough surface for nucleation, and a seed crystal provides a template for crystal growth. |
III. Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude "this compound" in a minimal amount of the chosen eluent or a stronger solvent like dichloromethane. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexanes).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
IV. Visualizations
Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Impure Product
Caption: Troubleshooting flowchart for an impure final product.
V. References
-
Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry - HSCprep. (2025). Retrieved from 12
-
Technical Support Center: Purification of Liquid Ester Compounds - Benchchem. (n.d.). Retrieved from 13
-
This compound | 62969-42-0 | Benchchem. (n.d.). Retrieved from 1
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.). Retrieved from 8
-
What are the modifications to improve the purity of ester? - Quora. (2017). Retrieved from --INVALID-LINK--
-
(PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (2014). Retrieved from 14
-
This compound - CymitQuimica. (n.d.). Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020). Retrieved from --INVALID-LINK--
-
Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. (2014). Retrieved from --INVALID-LINK--
-
Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid | Request PDF - ResearchGate. (2015). Retrieved from --INVALID-LINK--
-
Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger - Organic Chemistry Portal. (2008). Retrieved from --INVALID-LINK--
-
15.8: Hydrolysis of Esters - Chemistry LibreTexts. (2022). Retrieved from --INVALID-LINK--
-
How to remove acetic acid from an ester ? | ResearchGate. (2018). Retrieved from --INVALID-LINK--
-
Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceready.com.au [scienceready.com.au]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Benzyloxyphenylacetic Acid Methyl Ester
Answering the user's request.
A Guide to Byproduct Identification and Reaction Troubleshooting
Welcome to the technical support resource for the synthesis of 3-Benzyloxyphenylacetic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter unexpected results during their experiments. We will move beyond simple procedural steps to explore the chemical rationale behind byproduct formation and provide robust, field-tested troubleshooting strategies. Our goal is to empower you with the knowledge to not only identify impurities but also to optimize your reaction conditions for higher purity and yield.
The synthesis of this compound, a valuable intermediate in various research applications, is most commonly achieved via the Williamson ether synthesis. This involves the O-alkylation of methyl 3-hydroxyphenylacetate with a benzyl halide. While seemingly straightforward, this SN2 reaction is sensitive to various factors that can lead to a range of predictable, and often frustrating, byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've run my reaction and the crude NMR shows more than just my desired product. What are the most common byproducts I should expect?
This is the most common issue encountered. The identity of the byproducts is almost always linked to the specific reagents and conditions used. Assuming the primary synthetic route is the benzylation of methyl 3-hydroxyphenylacetate with benzyl bromide (BnBr) and a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or Acetone), the primary species to look for are:
-
Unreacted Starting Materials: The most obvious, but often overlooked, impurities are leftover methyl 3-hydroxyphenylacetate and benzyl bromide.
-
Dibenzyl Ether (Bn₂O): This is formed when the benzyl alkoxide (formed from benzyl alcohol impurity or reaction with trace water/hydroxide) attacks another molecule of benzyl bromide. It is a very common byproduct in benzylation reactions.[1]
-
3-Benzyloxyphenylacetic Acid: This arises from the hydrolysis of the methyl ester group. This is particularly prevalent if using hydroxide bases (e.g., NaOH, KOH) or if there is significant water in the reaction mixture, which can be saponified under basic conditions.
-
Benzyl Alcohol: This can be present as an impurity in the starting benzyl bromide (from hydrolysis) or formed in situ.
-
C-Alkylated Products: While O-alkylation of phenols is strongly favored, trace amounts of C-alkylation (where the benzyl group attaches directly to the aromatic ring) can occur, leading to isomeric impurities.
The following diagram illustrates the primary reaction pathway and the formation of two major byproducts.
Caption: Primary synthesis pathway and common byproduct formation.
Q2: My GC-MS analysis shows several peaks. How can I identify them?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for separating and identifying volatile components in your reaction mixture.[2][3] By examining the retention time and the mass spectrum (especially the molecular ion peak, M⁺), you can tentatively identify most species.
Data Summary: Expected GC-MS Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely M⁺ Peak (m/z) | Key Fragmentation Patterns (m/z) |
| Desired Product | C₁₆H₁₆O₃ | 256.30 | 256 | 91 (tropylium ion, [C₇H₇]⁺), 165 ([M-Bn]⁺) |
| Methyl 3-hydroxyphenylacetate | C₉H₁₀O₃ | 166.17 | 166 | 107 ([M-COOCH₃]⁺) |
| Benzyl Bromide | C₇H₇Br | 171.04 | 170/172 (Br isotopes) | 91 (tropylium ion, [C₇H₇]⁺) |
| Dibenzyl Ether | C₁₄H₁₄O | 198.26 | 198 | 91 (tropylium ion, [C₇H₇]⁺), 107 ([BnO]⁺) |
| Benzyl Alcohol | C₇H₈O | 108.14 | 108 | 91 (tropylium ion, [C₇H₇]⁺), 79, 107 ([M-H]⁺) |
| 3-Benzyloxyphenylacetic Acid* | C₁₅H₁₄O₃ | 242.27 | 242 | 91 (tropylium ion, [C₇H₇]⁺), 197 ([M-COOH]⁺) |
*Note: Carboxylic acids can exhibit poor peak shape in GC. Derivatization to a more volatile ester (e.g., by adding a methylating agent like diazomethane or trimethylsilyldiazomethane) can improve analysis.[4][5]
Q3: I'm struggling to interpret my crude ¹H NMR spectrum. What are the key chemical shifts to look for?
¹H NMR is arguably the most powerful tool for identifying these byproducts, as each has a unique fingerprint. The aromatic region (6.8-7.5 ppm) can be complex and overlapping, so focusing on the distinct aliphatic and benzylic protons is key.
Data Summary: Diagnostic ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton Signal | Expected Chemical Shift (ppm) | Multiplicity |
| Desired Product | O-CH ₂-Ph | ~5.05 | Singlet (s) |
| CH ₂-COOCH₃ | ~3.65 | Singlet (s) | |
| COOCH ₃ | ~3.70 | Singlet (s) | |
| Methyl 3-hydroxyphenylacetate | Ar-OH | 5.0 - 6.5 (variable) | Broad Singlet (br s) |
| CH ₂-COOCH₃ | ~3.60 | Singlet (s) | |
| COOCH ₃ | ~3.70 | Singlet (s) | |
| Dibenzyl Ether | O-CH ₂-Ph | ~4.57 | Singlet (s) |
| 3-Benzyloxyphenylacetic Acid | O-CH ₂-Ph | ~5.06 | Singlet (s) |
| CH ₂-COOH | ~3.68 | Singlet (s) | |
| COOH | >10.0 (variable) | Broad Singlet (br s) | |
| Benzyl Alcohol | O-CH ₂-Ph | ~4.65 | Singlet (s) |
| OH | 1.5 - 3.0 (variable) | Broad Singlet (br s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Troubleshooting Guide: Minimizing Byproduct Formation
The key to a clean reaction is understanding the mechanism and addressing the root cause of impurity formation. The Williamson ether synthesis is an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[6]
Caption: Troubleshooting flowchart for common reaction byproducts.
Protocol: Sample Preparation for GC-MS Analysis
For a reliable analysis of your crude reaction mixture, proper sample preparation is essential.
-
Work-up: Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash: Wash the organic layer with water and then with brine to remove the bulk of the solvent (e.g., DMF) and inorganic salts.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Sample Preparation:
-
Dissolve a small amount of the crude residue (~1-2 mg) in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
If the sample is not fully soluble, centrifuge or filter it to remove any remaining inorganic material.
-
Transfer the clear solution to a GC vial.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS. Use a standard temperature program (e.g., initial temp 100°C, ramp to 280°C at 10-20°C/min) to ensure separation of all components.[3]
References
- 1. US20100324323A1 - Compounds and Methods of Arylmethylation (Benzylation) As Protection For Alcohol Groups During Chemical Synthesis - Google Patents [patents.google.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. scispace.com [scispace.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving the Stability of 3-Benzyloxyphenylacetic Acid Methyl Ester During Reactions
Welcome to the technical support center for "3-Benzyloxyphenylacetic acid methyl ester." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for stability issues encountered during synthetic transformations involving this versatile intermediate. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize your reactions for maximum yield and purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure comprises a methyl ester, which is susceptible to hydrolysis, and a benzyl ether, which can be cleaved under various reductive or strongly acidic conditions.[2][3][4] Understanding the interplay between these two functional groups is critical to preventing unintended side reactions and degradation.
This guide will address the most common stability challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Troubleshooting and FAQs
Question 1: My ester is hydrolyzing during a reaction intended to modify another part of the molecule. How can I prevent this?
Answer: Unwanted hydrolysis of the methyl ester to the corresponding carboxylic acid is a frequent issue, particularly under acidic or basic conditions.[5] The stability of the methyl ester is highly pH-dependent.
Underlying Cause:
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., NaOH, KOH, LiOH), the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is typically a fast and irreversible process, yielding a carboxylate salt and methanol.[5] Even weak bases can promote this reaction, especially at elevated temperatures.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification.[5] The reaction is driven by the presence of water and a strong acid catalyst (e.g., HCl, H₂SO₄). While it is an equilibrium process, using a large excess of water or removing methanol can drive the reaction to completion, favoring the carboxylic acid.[5][6]
Solutions & Protocols:
-
Strict pH Control: Maintain neutral or near-neutral conditions (pH 6-8) whenever possible. Use buffered systems if your reaction generates or consumes acid or base.
-
Aprotic Solvents: Employ anhydrous aprotic solvents (e.g., THF, DCM, Toluene) to minimize the presence of water, which is required for hydrolysis.
-
Alternative Reagents: If a basic catalyst is required, consider using sterically hindered non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges (e.g., 1,8-Bis(dimethylamino)naphthalene) which are less likely to attack the ester.
Experimental Protocol: Reaction Under Anhydrous, Neutral Conditions
-
Drying: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for DCM).
-
Reaction Setup: Assemble the reaction under an inert atmosphere (N₂ or Ar). Add the this compound and any other solid reagents to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe or cannula.
-
Reagent Addition: Add any liquid reagents dropwise via syringe.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated NH₄Cl) if necessary, avoiding strong acids or bases.
Question 2: I am observing unintended debenzylation during my reaction. What conditions are causing this and how can I avoid it?
Answer: The benzyl ether is a robust protecting group but is susceptible to cleavage under specific reductive and strongly acidic conditions.[2][7]
Underlying Cause:
-
Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage.[2] It involves a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[8][9] If your reaction involves these or similar reagents (e.g., Raney Nickel), debenzylation is highly probable.
-
Strong Lewis or Protic Acids: Strong acids like BBr₃, BCl₃, or HBr can cleave benzyl ethers.[10][11] This proceeds via protonation or coordination to the ether oxygen, followed by nucleophilic attack on the benzylic carbon.
-
Oxidative Cleavage: Certain oxidizing agents, like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), can cleave benzyl ethers, particularly those on electron-rich aromatic systems.[12]
Solutions & Protocols:
-
Avoid Reductive Conditions: If your synthesis requires a reduction, choose reagents that are chemoselective and will not cleave the benzyl ether. For example, to reduce a nitro group without affecting a benzyl ether, you might use SnCl₂·2H₂O.
-
Control Acidity: Avoid strong, concentrated acids. If acidic conditions are necessary, use milder acids or catalytic amounts. The presence of a cation scavenger like pentamethylbenzene can sometimes suppress side reactions during Lewis acid-mediated reactions.[13]
-
Orthogonal Protecting Group Strategy: If debenzylation is unavoidable under the required reaction conditions, consider using a different protecting group for the phenol that is stable to those conditions.
Data Presentation: Stability of Benzyl Ether vs. Other Protecting Groups
| Protecting Group | Stable To | Labile To |
| Benzyl (Bn) | Base, mild acid, many oxidizing/reducing agents | Catalytic Hydrogenolysis (Pd/C, H₂), Strong Lewis Acids (BBr₃), Dissolving Metal Reduction (Na/NH₃)[2][7] |
| Methyl (Me) | Most conditions except very strong acids | BBr₃, HBr[11] |
| Silyl (e.g., TBDMS) | Catalytic Hydrogenolysis, base (sterically hindered) | Acid, Fluoride sources (TBAF)[4] |
| Acetyl (Ac) | Catalytic Hydrogenolysis, mild acid | Base (hydrolysis)[4] |
Visualization: Debenzylation Pathways
References
- 1. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
Preventing byproduct formation in "3-Benzyloxyphenylacetic acid methyl ester" reactions
Technical Support Center: 3-Benzyloxyphenylacetic Acid Methyl Ester
Welcome to the technical support guide for "this compound." This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a compound featuring both a benzyl ether protecting group and a methyl ester, it presents unique challenges. This guide provides in-depth, experience-based answers to common issues, focusing on the prevention of byproduct formation to ensure high-purity outcomes in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Overview of Potential Side Reactions
Before troubleshooting, it's crucial to understand the primary pathways through which byproducts can form. The structure of this compound has three main points of reactivity outside of its intended use: the ester linkage, the benzyl ether, and the α-carbon.
"3-Benzyloxyphenylacetic acid methyl ester" scale-up reaction issues and solutions
Welcome to the technical support center for the synthesis and scale-up of 3-Benzyloxyphenylacetic acid methyl ester. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will address specific issues in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We successfully synthesized methyl 2-(3-(benzyloxy)phenyl)acetate on a 10g scale with >95% yield, but upon scaling to 1kg, the yield dropped to 60% and we observed significant impurities. What are the primary reasons for this discrepancy?
This is a classic and multifaceted scale-up challenge. A chemical synthesis rarely scales linearly from grams to kilograms. The fundamental reason for the drop in yield and purity is the change in physical parameters that dominate on a larger scale. As you increase the volume of a reaction, the surface-area-to-volume ratio decreases dramatically. This has critical implications for:
-
Heat Transfer: Exothermic events, which are barely noticeable in a small flask, can lead to significant temperature spikes in a large reactor because the heat generated cannot be dissipated efficiently.[1] This can accelerate side reactions or cause product degradation.
-
Mass Transfer (Mixing): Achieving uniform mixing in a 100-L reactor is far more complex than in a 250-mL flask. Inefficient mixing leads to localized areas of high reagent concentration ("hot spots") and areas where the reactants are too dilute, resulting in incomplete conversion and the formation of byproducts.[2]
-
Reagent Addition Rates: The rate of adding a reagent, which might be done in seconds in the lab, must be carefully controlled over minutes or hours at scale to manage heat evolution and concentration gradients.
Essentially, lab-scale success is often governed purely by chemical kinetics, while large-scale success is a balance between kinetics and engineering principles like heat and mass transfer.[2]
Q2: Our primary issue seems to be an incomplete Williamson ether synthesis reaction between methyl 3-hydroxyphenylacetate and benzyl bromide. How can we drive this reaction to completion at scale?
This step, an SN2 reaction, is highly sensitive to reaction conditions.[3] Incomplete conversion at scale is often traced back to issues with the base, solvent, or temperature control.
Common Causes & Solutions:
-
Inefficient Deprotonation: The phenoxide must be fully formed to act as an effective nucleophile.
-
Cause: Using a weak base or a base with poor solubility. In heterogeneous mixtures (e.g., solid K₂CO₃ in acetonitrile), mass transfer limitations can slow the deprotonation.
-
Solution: While sodium hydride (NaH) is effective, its handling at scale poses safety risks (hydrogen gas evolution). A strong, soluble base like potassium carbonate (K₂CO₃) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be a safer and highly effective alternative.[4] The phase-transfer catalyst helps shuttle the phenoxide into the organic phase where the reaction occurs.
-
-
Sub-optimal Solvent Choice:
-
Cause: Using a solvent that does not adequately solvate the ions or has too low a boiling point.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation (e.g., K⁺) but leave the phenoxide nucleophile "bare" and highly reactive.[5] Ensure the solvent is truly anhydrous, as water will consume the base and can hydrolyze the product ester.
-
-
Temperature Too Low:
-
Cause: Fear of side reactions can lead to operating at a temperature that is too low for the reaction to proceed at a reasonable rate.
-
Solution: While high temperatures can favor elimination side reactions[5], a moderately elevated temperature (e.g., 60-80 °C) is often necessary. A kinetic study at the lab scale can help determine the optimal temperature that balances reaction rate and impurity formation.
-
Troubleshooting Workflow: Improving Williamson Ether Synthesis Conversion
Caption: Troubleshooting Decision Tree for Low Conversion.
Q3: The reaction becomes uncontrollably hot during the addition of benzyl bromide. How can we manage this exotherm?
This is a critical safety and quality issue. Uncontrolled exotherms lead to side reactions, solvent boiling, and potentially dangerous pressure buildup in the reactor.[1] The Williamson ether synthesis is exothermic, and its management is paramount.
Key Control Strategies:
-
Controlled Addition: This is the most effective method. Instead of adding the benzyl bromide all at once, it should be added slowly and sub-surface via a dosing pump. The addition rate should be tied to the reactor's internal temperature, allowing the cooling system to keep pace.
-
Reverse Addition: Consider adding the base/phenoxide solution to the benzyl bromide. This keeps the electrophile (benzyl bromide) in excess initially, which can sometimes minimize certain side reactions, although it requires careful evaluation.
-
Dilution: Increasing the solvent volume can create a larger thermal sink, absorbing the heat generated more effectively. However, this may also slow the reaction rate and reduces reactor throughput, so a balance must be found.
-
Adequate Cooling: Ensure your reactor's cooling jacket and chiller are properly sized for the reaction scale and the expected heat load. Perform a heat-flow calorimetry study on the lab scale to quantify the exotherm before going to pilot scale.
Protocol: Controlled Scale-Up Addition of Benzyl Bromide
-
Setup: Charge the jacketed reactor with methyl 3-hydroxyphenylacetate, potassium carbonate, TBAB, and anhydrous acetonitrile.
-
Inerting: Purge the reactor headspace with nitrogen or argon.
-
Initial Heating: Heat the stirred mixture to the target reaction temperature (e.g., 60 °C).
-
Controlled Dosing: Begin adding benzyl bromide via a calibrated pump at a slow, predetermined rate (e.g., over 2-3 hours).
-
Temperature Monitoring: Continuously monitor the internal batch temperature and the jacket temperature. The primary control loop should adjust the flow of coolant to the jacket to maintain a stable batch temperature (e.g., ±2 °C).
-
Emergency Stop: Have a clear protocol to stop the addition if the temperature rises above a set safety limit.
-
Hold Period: Once the addition is complete, hold the reaction at the target temperature, monitoring for completion by TLC or HPLC.
Q4: Our final product is contaminated with dibenzyl ether. What causes this and how can it be prevented?
Dibenzyl ether is a common byproduct in this reaction. It primarily forms when the benzyl bromide reacts with any available hydroxide or alkoxide ions.
Formation Pathways and Prevention:
-
Reaction with Hydroxide: If the base (e.g., K₂CO₃) contains significant water, or if the solvent is not anhydrous, hydroxide ions (OH⁻) can form. These can attack benzyl bromide to form benzyl alcohol, which is then deprotonated and reacts with another molecule of benzyl bromide.
-
Prevention: Use anhydrous grade solvents and reagents. Dry the potassium carbonate in an oven before use if necessary.
-
-
Reaction with Alkoxide (from Methanol): If the starting material is 3-benzyloxyphenylacetic acid and the subsequent esterification is done with a large excess of methanol under basic conditions (an uncommon route, but possible), methoxide could react with benzyl bromide. However, this is less likely in the standard synthesis route.
-
Harsh Conditions: Excessively high temperatures or prolonged reaction times can promote side reactions in general.[6]
| Impurity | Likely Cause | Prevention Strategy |
| Dibenzyl Ether | Presence of water leading to hydroxide formation. | Use anhydrous solvents and reagents. |
| Unreacted Starting Material | Incomplete reaction (see Q2). | Optimize base, solvent, and temperature. |
| Benzyl Alcohol | Reaction of benzyl bromide with water. | Ensure anhydrous conditions. |
| Elimination Product (Stilbene) | Temperature too high; overly strong/hindered base. | Maintain moderate temperature (e.g., <80 °C); use K₂CO₃ instead of t-butoxide.[5] |
Q5: Purification by column chromatography is not practical for our 1kg batch. What is a scalable method for purifying the final product?
Relying on chromatography is a common pitfall when scaling up.[4] For solid products like this compound, crystallization is the industry-standard method for achieving high purity at scale.
Developing a Crystallization Protocol:
-
Solvent Screening (Lab Scale): The goal is to find a solvent (or solvent system) in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices include alcohols (isopropanol, ethanol), esters (ethyl acetate), and hydrocarbons (heptane, toluene).
-
Procedure: Dissolve a small amount of crude product in a minimal amount of hot solvent. Allow it to cool slowly to room temperature, then in an ice bath. Observe the quantity and quality of the crystals that form. An anti-solvent (in which the product is insoluble) can be added to a solution of the product to induce crystallization.
-
-
Optimizing the Process:
-
Work-up First: Before crystallization, perform an aqueous work-up to remove water-soluble impurities. After the reaction, quench with water, separate the organic layer, wash with dilute acid (to remove any remaining base), then brine, and dry over a drying agent like MgSO₄ or Na₂SO₄.
-
Solvent Exchange: Distill off the reaction solvent (e.g., acetonitrile) and replace it with the chosen crystallization solvent.
-
Controlled Cooling: At scale, crash cooling is detrimental to purity. The solution should be cooled slowly and controllably according to a predefined profile to allow for the growth of large, pure crystals.
-
Seeding: Optionally, add a few small crystals of pure product at the saturation point to encourage controlled crystal growth and prevent oiling out.
-
-
Isolation and Drying:
-
The crystallized solid is isolated by filtration (e.g., using a Nutsche filter-dryer at scale) and washed with a small amount of cold crystallization solvent to remove any remaining impurities on the crystal surface.
-
The final product is then dried under vacuum to remove residual solvent.
-
Overall Scale-Up Workflow
Caption: General Workflow for Scale-Up Synthesis and Purification.
References
- 1. reddit.com [reddit.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Benzyloxyphenylacetic Acid Methyl Ester
Welcome to the technical support center for the synthesis of 3-Benzyloxyphenylacetic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities encountered during this synthesis. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and purity of your final product.
I. Understanding the Synthesis: The Williamson Ether Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of methyl 3-hydroxyphenylacetate with a benzyl halide (commonly benzyl bromide) in the presence of a base.
The overall reaction is as follows:
While this reaction is robust, several factors can lead to the formation of impurities, impacting yield and purity. This guide will address these potential issues in a practical question-and-answer format.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific problems you may encounter during your synthesis and purification.
FAQ 1: My reaction is complete, but TLC/LC-MS analysis shows multiple spots/peaks close to my product. What are the likely impurities?
This is a common observation. The primary impurities in this synthesis can be categorized as follows:
-
Unreacted Starting Materials:
-
Methyl 3-hydroxyphenylacetate
-
Benzyl bromide
-
-
Side-Reaction By-products:
-
C-Alkylated Isomers: Benzylation can occur on the aromatic ring (at positions 2, 4, or 6) instead of the intended phenolic oxygen. This is a significant side reaction.[1][2]
-
Dibenzylated Product: Although less common with controlled stoichiometry, over-alkylation can lead to the formation of a dibenzylated species, particularly if a strong base and excess benzyl bromide are used.
-
Hydrolysis Product: The methyl ester is susceptible to hydrolysis under basic conditions, especially if water is present, leading to the formation of 3-Benzyloxyphenylacetic acid.[3]
-
-
Reagent-Derived Impurities:
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide.
-
Dibenzyl Ether: Can form from the reaction of benzyl bromide with benzyl alcohol or the benzyloxide intermediate.
-
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| This compound (Product) | C16H16O3 | 256.30 | Target peak in LC-MS/GC-MS |
| Methyl 3-hydroxyphenylacetate (Starting Material) | C9H10O3 | 166.17 | Earlier eluting peak in RPLC |
| Benzyl Bromide (Starting Material) | C7H7Br | 171.03 | Can be volatile; detectable by GC-MS |
| C-Alkylated Isomers | C16H16O3 | 256.30 | Isomeric peaks in LC-MS/GC-MS |
| 3-Benzyloxyphenylacetic acid (Hydrolysis Product) | C15H14O3 | 242.27 | More polar; earlier eluting in RPLC |
| Benzyl Alcohol | C7H8O | 108.14 | Detectable by GC-MS |
| Dibenzyl Ether | C14H14O | 198.26 | Less polar; later eluting in RPLC |
FAQ 2: How can I minimize the formation of C-alkylated impurities?
The competition between O-alkylation and C-alkylation is a classic challenge in phenol chemistry. The choice of solvent is the most critical factor in controlling this selectivity.[1]
-
Expertise & Experience: Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation). The solvent's ability to solvate the phenoxide ion dictates the preferred reaction pathway.
-
Recommended Solvents for O-Alkylation: Use polar aprotic solvents such as:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Acetone
These solvents do not strongly solvate the oxygen anion of the phenoxide, leaving it more available to act as a nucleophile and favoring the desired O-alkylation.
-
-
Solvents to Avoid: Protic solvents like water, ethanol, or methanol can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic. This shielding of the oxygen can promote the competing C-alkylation pathway.[1]
Workflow for Minimizing C-Alkylation:
Caption: Workflow to favor O-alkylation.
FAQ 3: I have an acidic impurity in my product. What is it and how do I remove it?
An acidic impurity is most likely 3-Benzyloxyphenylacetic acid , the product of ester hydrolysis.[3] This occurs if water is present in the reaction mixture, especially under basic conditions and/or elevated temperatures.
Troubleshooting Hydrolysis:
-
Ensure Anhydrous Conditions:
-
Use dry solvents.
-
Use a freshly dried base (e.g., potassium carbonate dried in an oven).
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
-
-
Removal of the Acidic Impurity:
-
Aqueous Workup: During the workup procedure, wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution. The acidic impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.
-
Caution: Avoid using strong bases like sodium hydroxide (NaOH) for the wash, as this can promote further hydrolysis of your desired ester product.
-
Experimental Protocol: Aqueous Wash to Remove Acidic Impurities
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a solid base was used, filter it off.
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated solution of sodium bicarbonate.
-
Gently shake the separatory funnel, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
FAQ 4: How can I effectively remove unreacted starting materials?
Unreacted methyl 3-hydroxyphenylacetate and benzyl bromide are common impurities.
-
Removing Unreacted Methyl 3-hydroxyphenylacetate:
-
Similar to the hydrolysis product, unreacted methyl 3-hydroxyphenylacetate is phenolic and therefore weakly acidic. A wash with a dilute, cold aqueous base (e.g., 1% NaOH or NaHCO₃) can help remove it. However, be cautious with stronger bases and prolonged contact time to avoid hydrolyzing the product.
-
-
Removing Unreacted Benzyl Bromide:
-
Benzyl bromide is a reactive electrophile. It can be "quenched" by adding a nucleophilic scavenger at the end of the reaction. For example, adding a small amount of a primary or secondary amine like triethylamine can react with the excess benzyl bromide to form a water-soluble quaternary ammonium salt that can be removed during the aqueous workup.[4]
-
Benzyl bromide can also be removed by purification techniques like column chromatography or distillation under reduced pressure.
-
FAQ 5: What is the best method for final purification of my product?
For high purity, column chromatography is the recommended method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is used. A common starting point is a mixture of hexanes (or heptane) and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate to elute the product after less polar impurities (like dibenzyl ether and any remaining benzyl bromide) have been washed off.
Table 2: Typical Elution Order in Silica Gel Chromatography
| Compound | Polarity | Elution Order |
| Dibenzyl Ether | Low | 1st |
| Benzyl Bromide | Low | 2nd |
| This compound (Product) | Medium | 3rd |
| C-Alkylated Isomers | Medium | Close to product |
| Methyl 3-hydroxyphenylacetate | High | 4th |
| 3-Benzyloxyphenylacetic acid | Very High | 5th (or remains on column) |
Recrystallization can also be a viable purification method if a suitable solvent system can be found and the main impurities have different solubility profiles from the product.
III. Analytical Characterization
To ensure the purity of your "this compound," the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities like benzyl bromide and benzyl alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any isomeric impurities like C-alkylated by-products.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (ester C=O, ether C-O).
IV. Logical Troubleshooting Workflow
Caption: A logical workflow for impurity troubleshooting.
V. References
-
Benzyl bromide reagent grade, 98% | 100-39-0 . Sigma-Aldrich. --INVALID-LINK--
-
Benzyl Bromide | CAS 100-39-0 . Veeprho. --INVALID-LINK--
-
Benzyl bromide reagent grade, 98% | 100-39-0 . Sigma-Aldrich. --INVALID-LINK--
-
Phenolates- O-alkylation and C-alkylation | Notes . PharmaXChange.info. --INVALID-LINK--
-
Selective O-alkylation of Phenol Using Dimethyl Ether . Semantic Scholar. --INVALID-LINK--
-
How does one separate Benzyl bromide from the reaction mixture? . ResearchGate. --INVALID-LINK--
-
USP Benzyl Bromide Impurity Archives . Acanthus Research. --INVALID-LINK--
-
Alcohol to Ether using Williamson synthesis (O-Alkylation) . --INVALID-LINK--
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press. --INVALID-LINK--
-
Show how you would use the Williamson ether synthesis to prepare... . Pearson. --INVALID-LINK--
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press. --INVALID-LINK--
-
What Is the Mechanism of Phenol Alkylation? . Exporter China. --INVALID-LINK--
-
The Williamson Ether Synthesis . Master Organic Chemistry. --INVALID-LINK--
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . ResearchGate. --INVALID-LINK--
-
15.8: Hydrolysis of Esters . Chemistry LibreTexts. --INVALID-LINK--
References
Validation & Comparative
A Senior Application Scientist's Guide to Phenylacetic Acid Esters: A Comparative Analysis of 3-Benzyloxyphenylacetic Acid Methyl Ester in Synthesis
Introduction: The Strategic Role of Phenylacetic Acid Esters
Phenylacetic acid and its derivatives are foundational building blocks in modern organic synthesis. Their structural motif is prevalent in a vast array of pharmaceuticals, agrochemicals, and fragrances.[1][2] The ester functional group, in particular, serves a dual purpose: it acts as a protecting group for the carboxylic acid, mitigating its acidity and allowing for selective reactions elsewhere in the molecule, and it can be a key intermediate for the synthesis of more complex structures like amides or can be reduced to an alcohol.[2][3]
This guide provides an in-depth comparison of 3-Benzyloxyphenylacetic acid methyl ester against other relevant phenylacetic acid esters. We will explore the causality behind synthetic choices, provide validated experimental protocols, and present comparative data to inform your selection of the optimal building block for your research and development needs. The focus is on the strategic interplay between the ester group and the use of a benzyl protecting group on the phenolic hydroxyl, a common scenario in multi-step synthesis.
The Centerpiece: Synthesis and Utility of this compound
This compound is a highly versatile intermediate, particularly in drug discovery, where it serves as a precursor for compounds with potential anti-inflammatory and analgesic properties.[3][4] Its synthesis is a prime example of a protection-functionalization strategy. The phenolic hydroxyl group of the precursor, 3-hydroxyphenylacetic acid, is nucleophilic and acidic, and would interfere with many reactions targeting the carboxylic acid or the α-carbon. Therefore, it must be protected.
The benzyl ether is an excellent choice for a protecting group due to its general stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[5][6] Crucially, it can be removed under specific and mild conditions, most commonly via catalytic hydrogenolysis, which often leaves other functional groups intact.[7]
The synthesis typically proceeds in two key steps:
-
Protection: The phenolic hydroxyl group of 3-hydroxyphenylacetic acid is converted to a benzyl ether. This is commonly achieved through a Williamson ether synthesis, reacting the starting material with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃).[3][5]
-
Esterification: The carboxylic acid of the now-protected 3-(benzyloxy)phenylacetic acid is esterified. A common and straightforward method is the Fischer-Speier esterification, which involves refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).[8][9]
Caption: Synthetic workflow for this compound.
Comparative Analysis with Alternative Phenylacetic Acid Esters
The choice of a specific phenylacetic acid ester depends entirely on the synthetic goal. The presence or absence of a protecting group and the nature of the ester itself dictate the molecule's utility.
| Feature | This compound | Methyl Phenylacetate | Ethyl Phenylacetate | 4-Acetoxyphenylacetic Acid Methyl Ester |
| Starting Material | 3-Hydroxyphenylacetic Acid | Phenylacetic Acid | Phenylacetic Acid | 4-Hydroxyphenylacetic Acid |
| Key Synthetic Steps | 1. Benzyl Protection2. Esterification | 1. Esterification | 1. Esterification | 1. Acetyl Protection2. Esterification |
| Protecting Group | Benzyl Ether | None | None | Acetyl Ester |
| PG Stability | High (stable to most non-reductive conditions) | N/A | N/A | Moderate (cleaved by base) |
| PG Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C) | N/A | N/A | Base Hydrolysis (e.g., K₂CO₃, MeOH) |
| Synthetic Complexity | Moderate | Low | Low | Moderate |
| Primary Application | Intermediate for complex molecules where the 3-OH group is needed later in the synthesis.[3][4] | General building block, fragrance and flavor component.[1] | Similar to methyl ester, often used when a slightly less reactive ester is desired.[10] | Intermediate where a less robust protecting group is sufficient or desired for orthogonal strategies.[11] |
Causality and Field Insights:
-
Why choose a benzyl group over no protection? If your subsequent reaction steps involve strong bases, nucleophiles, or organometallics, the unprotected phenolic hydroxyl in a molecule like methyl 3-hydroxyphenylacetate would be deprotonated, leading to side reactions or complete failure of the desired transformation. The benzyl group is inert to these conditions.
-
Why a benzyl group over an acetyl group? The acetyl group forms an ester, which is readily cleaved under basic conditions used for the hydrolysis of the primary methyl ester.[12] This lack of orthogonality is often undesirable. The benzyl ether's unique cleavage by hydrogenolysis provides a distinct advantage, allowing for selective deprotection. An orthogonal protecting group strategy enables the selective removal of one group while another remains intact.[6][13]
-
Why a methyl ester over an ethyl ester? The choice is often subtle. Methyl esters are sometimes slightly more reactive and have lower boiling points, which can facilitate purification. However, ethyl esters are also widely used and may be preferred in certain industrial processes.[10] The fundamental synthetic strategy remains the same.
Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: Synthesis of 3-(Benzyloxy)phenylacetic Acid
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyphenylacetic acid (10.0 g, 65.7 mmol), potassium carbonate (22.7 g, 164.3 mmol, 2.5 eq), and acetone (150 mL).
-
Reaction: Stir the suspension vigorously. Add benzyl bromide (9.4 mL, 78.9 mmol, 1.2 eq) dropwise.
-
Reflux: Heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the solid salts and wash with acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can often be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.
Protocol 2: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask, add the crude 3-(benzyloxy)phenylacetic acid from the previous step (approx. 65.7 mmol), and methanol (150 mL).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise with stirring. Caution: This is an exothermic reaction.[8]
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.[14]
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (200 mL). Wash sequentially with water (100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel to yield a pure product.[16]
The Strategic Deprotection Step
The ultimate value of using this compound is realized when the benzyl group is removed to unmask the phenolic hydroxyl for subsequent transformations.
Caption: Catalytic hydrogenolysis for benzyl group deprotection.
Catalytic hydrogenolysis is the most common and efficient method for cleaving benzyl ethers.[5][7] The reaction is clean, with the only byproduct being toluene, which is easily removed.
Alternative Deprotection Methods:
-
Strong Acids: Lewis acids like BCl₃ can cleave benzyl ethers, but this method is harsh and not compatible with many other functional groups.[17]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can oxidatively remove a benzyl group, but this is more effective for electron-rich systems like p-methoxybenzyl (PMB) ethers and risks oxidizing other parts of the molecule.[5][18]
Conclusion
This compound is a superior synthetic intermediate when a robust, orthogonally protected 3-hydroxyphenylacetic acid scaffold is required. While simpler esters like methyl phenylacetate are suitable for direct applications, the two-step synthesis of the benzyloxy-protected version provides critical strategic depth for multi-step syntheses. The stability of the benzyl ether protecting group, combined with its selective and mild removal via catalytic hydrogenolysis, allows for complex molecular manipulations that would be impossible with an unprotected phenol or a more labile protecting group. This guide demonstrates that the optimal choice of a phenylacetic acid ester is not merely about the final structure, but about the planned synthetic journey.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 9. athabascau.ca [athabascau.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 13. media.neliti.com [media.neliti.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. pure.mpg.de [pure.mpg.de]
A Researcher's Guide to Differentiating 3-Benzyloxyphenylacetic Acid Methyl Ester and Benzyl 3-Hydroxyphenylacetate
An In-Depth Comparison of Structure, Reactivity, and Application
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate intermediates is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Two such structurally related yet functionally distinct building blocks are 3-Benzyloxyphenylacetic acid methyl ester and benzyl 3-hydroxyphenylacetate . While both are derived from 3-hydroxyphenylacetic acid, the strategic placement of benzyl and methyl groups across their ether and ester functionalities imparts unique chemical personalities. This guide provides a comprehensive analysis for researchers, elucidating the key differences in their properties, reactivity, and strategic applications, supported by experimental data and protocols.
Structural and Physicochemical Disambiguation
At first glance, the names suggest a close relationship. However, a detailed look at their structures reveals they are not isomers but distinct molecules with different molecular weights and functional group arrangements. This fundamental difference is the cornerstone of their divergent chemical behavior.
This compound incorporates a benzyl group as a protective ether for the phenolic hydroxyl, leaving a methyl ester at the carboxylic acid moiety. Conversely, benzyl 3-hydroxyphenylacetate features a free phenolic hydroxyl group and a benzyl ester protecting the carboxylic acid.
Below is a summary of their core physicochemical properties:
| Property | This compound | Benzyl 3-hydroxyphenylacetate |
| CAS Number | 62769-42-0[1][2] | 295320-25-1[3][4] |
| Molecular Formula | C₁₆H₁₆O₃[1][2][5] | C₁₅H₁₄O₃[3][4] |
| Molecular Weight | 256.30 g/mol [1][2][5] | 242.27 g/mol [3][4] |
| Structure | Benzyl Ether, Methyl Ester | Phenol, Benzyl Ester |
| Melting Point | 34-37 °C[2][6] | 76.5-82.5 °C[7] |
| Appearance | Solid[8] | Cream to pale brown powder[7] |
The logical relationship between these compounds, stemming from the common precursor 3-hydroxyphenylacetic acid, is illustrated below.
Caption: Structural relationship and functional group differences.
Synthesis, Reactivity, and Strategic Utility
The choice between these two reagents hinges on the intended synthetic pathway. The key is understanding which functional group—the phenol or the carboxylic acid—needs to be masked and which needs to be available for reaction.
This compound: A Protected Phenol
-
Synthesis: This compound is typically synthesized by the alkylation of the phenolic hydroxyl of 3-hydroxyphenylacetic acid with benzyl bromide, followed by esterification of the carboxylic acid with methanol.[1]
-
Reactivity Profile: The defining feature is the benzyl ether, a robust protecting group for the phenol. This allows for selective manipulation of the methyl ester. The ester can be hydrolyzed to the free carboxylic acid under standard basic conditions (e.g., NaOH, LiOH) without affecting the benzyl ether. The true synthetic power comes from the subsequent deprotection of the benzyl ether via catalytic hydrogenation (e.g., H₂, Pd/C), which cleanly yields the free phenol.[9] This two-step deprotection strategy offers orthogonal control.
-
Use Case: Ideal when the synthetic route requires modification at the carboxylic acid terminus first, or when a free phenol would interfere with early-stage reactions. It serves as a building block for more complex molecules where the phenolic hydroxyl is revealed in a late-stage transformation.[6]
Benzyl 3-hydroxyphenylacetate: A Protected Carboxylic Acid
-
Synthesis: Prepared by the direct esterification of 3-hydroxyphenylacetic acid with benzyl alcohol, often under acidic catalysis (e.g., Fischer esterification) or using coupling agents.
-
Reactivity Profile: The reactivity is dominated by the free phenolic hydroxyl and the labile benzyl ester. The phenol is nucleophilic and can undergo reactions such as etherification, acylation, or be used in coupling reactions. The benzyl ester is uniquely sensitive to cleavage by catalytic hydrogenation, a mild method that liberates the carboxylic acid without requiring harsh acidic or basic conditions that could compromise other sensitive functional groups.[9] This cleavage method is a significant advantage over methyl esters.
-
Use Case: The preferred intermediate when the synthetic strategy involves early-stage modification of the phenolic hydroxyl group. The benzyl ester provides a convenient "masked" carboxylic acid that can be deprotected under gentle, neutral conditions at a later stage.
The divergent reactivity of the ester groups is a critical point of comparison. While both can be hydrolyzed, the benzyl ester's susceptibility to hydrogenolysis provides a much milder deprotection route compared to the saponification required for the methyl ester. Studies on the hydrolytic stability of various esters show that while steric effects can play a role, the cleavage mechanism is paramount.[10] Benzyl esters offer a distinct synthetic advantage in the presence of base-sensitive functional groups.
Spectroscopic Characterization
Accurate identification is crucial. Below are the expected NMR and IR spectral data for distinguishing the two compounds.
¹H and ¹³C NMR Data
| Assignment | This compound (Expected) | Benzyl 3-hydroxyphenylacetate (Expected) |
| -OCH₃ (Methyl Ester) | ~3.7 ppm (s, 3H) | N/A |
| -CH₂- (Acid sidechain) | ~3.6 ppm (s, 2H) | ~3.6 ppm (s, 2H) |
| -O-CH₂-Ph (Ether) | ~5.1 ppm (s, 2H) | N/A |
| -O-CH₂-Ph (Ester) | N/A | ~5.2 ppm (s, 2H) |
| Ar-H (Phenylacetic ring) | ~6.8-7.3 ppm (m, 4H) | ~6.7-7.2 ppm (m, 4H) |
| Ar-H (Benzyl group) | ~7.3-7.5 ppm (m, 5H) | ~7.3-7.5 ppm (m, 5H) |
| Phenolic -OH | N/A | Broad singlet, variable shift (~5-9 ppm) |
| C=O (Ester Carbonyl) | ~172 ppm | ~171 ppm |
| -OCH₃ (Methyl Ester) | ~52 ppm | N/A |
| -CH₂- (Acid sidechain) | ~41 ppm | ~41 ppm |
| -O-CH₂-Ph (Ether/Ester) | ~70 ppm (Ether) | ~67 ppm (Ester) |
| Aromatic Carbons | ~114-160 ppm | ~115-157 ppm |
Note: Data is predicted based on standard chemical shifts and data from similar structures like benzyl phenylacetate.[11]
Key Infrared (IR) Absorption Bands
| Functional Group | This compound | Benzyl 3-hydroxyphenylacetate |
| C=O Stretch (Ester) | ~1735 cm⁻¹ | ~1730 cm⁻¹ |
| C-O Stretch (Ether/Ester) | ~1200-1100 cm⁻¹ | ~1250-1150 cm⁻¹ |
| O-H Stretch (Phenol) | Absent | Broad, ~3500-3200 cm⁻¹ |
| Ar C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
The most telling diagnostic feature in the IR spectrum is the presence of a broad O-H stretch for benzyl 3-hydroxyphenylacetate, which is absent in its counterpart.
Experimental Protocol: Selective Deprotection Workflow
To illustrate the practical differences, we present a protocol for the selective deprotection of the benzyl ester in benzyl 3-hydroxyphenylacetate via catalytic hydrogenation. This method highlights the strategic advantage of the benzyl protecting group for carboxylic acids.
Objective: To synthesize 3-Hydroxyphenylacetic acid from Benzyl 3-hydroxyphenylacetate.
Materials:
-
Benzyl 3-hydroxyphenylacetate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Workflow Diagram:
Caption: Workflow for hydrogenolytic debenzylation.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve benzyl 3-hydroxyphenylacetate (1.0 eq) in a suitable solvent like methanol or ethyl acetate (approx. 0.1 M concentration).
-
Inerting: Add a magnetic stir bar. If desired, purge the flask with an inert gas like nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol % relative to the substrate.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. For larger scales, use a Parr hydrogenator. Begin vigorous stirring. The reaction is typically run at room temperature and atmospheric pressure.
-
Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, filtering it through a small plug of silica or cotton to remove the catalyst, and spotting it on a TLC plate against the starting material. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product, 3-hydroxyphenylacetic acid, is significantly more polar and will have a much lower Rf value. The reaction is complete when the starting material spot has disappeared.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the fine black Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-hydroxyphenylacetic acid. The product can be further purified by recrystallization if necessary.
This protocol provides a self-validating system where the disappearance of the starting material, confirmed by TLC, ensures the successful transformation to the desired product. The mildness of these conditions would leave the methyl ester of the alternative compound completely untouched.
Conclusion
The decision to use This compound versus benzyl 3-hydroxyphenylacetate is a strategic one, deeply rooted in the planned synthetic sequence.
-
Choose This compound when you need to perform reactions on the carboxylic acid derivative (e.g., hydrolysis, amidation) while keeping the phenolic hydroxyl protected, to be revealed in a later step.
-
Choose benzyl 3-hydroxyphenylacetate when the synthetic route calls for modifications at the phenolic hydroxyl (e.g., etherification, coupling) and requires a carboxylic acid protecting group that can be removed under exceptionally mild, non-hydrolytic conditions.
By understanding their distinct reactivity profiles, researchers and drug development professionals can leverage these valuable intermediates to design more elegant, efficient, and robust synthetic pathways.
References
- 1. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 2. This compound [oakwoodchemical.com]
- 3. Benzyl 3-hydroxyphenylacetate, 98% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]
- 6. This compound [myskinrecipes.com]
- 7. Benzyl 3-hydroxyphenylacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Benzyloxyphenylacetic Acid Methyl Ester: A Senior Application Scientist's Perspective
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 3-Benzyloxyphenylacetic acid methyl ester, a valuable building block in the synthesis of various biologically active molecules, is one such intermediate.[1][2] Its structure, featuring both an ether linkage and an ester functional group, presents interesting strategic choices for its synthesis. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, grounded in mechanistic principles and supported by practical, field-proven insights. We will dissect two logical and convergent synthetic strategies, offering a critical evaluation to aid in selecting the most appropriate method for your research needs.
Strategic Disconnect: To Benzylate or to Esterify First?
The synthesis of this compound logically diverges into two primary strategic pathways, each commencing from the readily available precursor, 3-hydroxyphenylacetic acid:
-
Strategy A: Benzylation Followed by Esterification. This approach prioritizes the protection of the phenolic hydroxyl group via benzylation, followed by the esterification of the carboxylic acid.
-
Strategy B: Esterification Followed by Benzylation. Conversely, this strategy begins with the esterification of the carboxylic acid to its methyl ester, followed by the benzylation of the phenolic hydroxyl group.
The choice between these two pathways is not arbitrary and carries significant implications for reaction efficiency, potential side reactions, and purification strategies. This guide will explore the nuances of each approach.
Core Reactions: A Mechanistic Deep Dive
The synthesis of our target molecule hinges on two fundamental named reactions: the Williamson Ether Synthesis for benzylation and the Fischer-Speier Esterification for the formation of the methyl ester. A firm grasp of these mechanisms is crucial for understanding the rationale behind the experimental conditions and for troubleshooting potential issues.
The Williamson Ether Synthesis: Forging the Ether Bond
The Williamson ether synthesis is a classic and robust method for forming ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4] In the context of our synthesis, a phenoxide ion, generated by deprotonating the phenolic hydroxyl group with a suitable base, acts as the nucleophile. This nucleophile then attacks an electrophilic benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the desired benzyl ether.[3][5]
The choice of base is critical. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient for deprotonating the relatively acidic phenol.[6][7] The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), which can solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.[3]
To enhance the reaction rate, especially when dealing with two immiscible phases (e.g., an aqueous base and an organic solvent), a phase transfer catalyst (PTC) like tetrabutylammonium bromide can be employed.[3][8][9] The PTC facilitates the transport of the phenoxide ion from the aqueous phase to the organic phase where the benzyl halide resides, thereby accelerating the reaction.[8][9]
Fischer-Speier Esterification: The Art of Ester Formation
The Fischer-Speier esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[10][11] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.[12][13][14]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon.[10][14][15] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.[14] A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[13][14]
To drive the reaction to completion, Le Chatelier's principle is applied in two primary ways:
-
Use of Excess Alcohol: Employing the alcohol (in our case, methanol) as the solvent ensures a large molar excess, pushing the equilibrium towards the ester.[10][12][13]
-
Removal of Water: The water formed as a byproduct can be removed, for instance, by azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is conducted in a non-polar solvent like toluene.[10][16]
Comparative Analysis of Synthetic Strategies
The following table provides a comparative overview of the two primary synthetic strategies:
| Feature | Strategy A: Benzylation First | Strategy B: Esterification First |
| Starting Material | 3-Hydroxyphenylacetic acid | 3-Hydroxyphenylacetic acid |
| Intermediate | 3-Benzyloxyphenylacetic acid | Methyl 3-hydroxyphenylacetate |
| Key Reactions | 1. Williamson Ether Synthesis2. Fischer Esterification | 1. Fischer Esterification2. Williamson Ether Synthesis |
| Potential Side Reactions | - O-alkylation vs. C-alkylation (generally minor for phenols)- Benzyl halide hydrolysis | - Hydrolysis of the ester under basic conditions during benzylation |
| Purification Considerations | - Intermediate is a carboxylic acid, allowing for acid-base extraction.- Final product is neutral. | - Intermediate is a neutral ester.- Final product is neutral. |
| Overall Yield | Potentially higher due to the stability of the ester in the final step. | Can be high, but risk of ester hydrolysis may lower the yield. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic strategies.
Caption: Synthetic pathway for Strategy A.
Caption: Synthetic pathway for Strategy B.
Experimental Protocols
The following are detailed, representative protocols for each synthetic strategy. These are intended as a starting point and may require optimization based on laboratory conditions and available reagents.
Strategy A: Benzylation Followed by Esterification
Step 1: Synthesis of 3-Benzyloxyphenylacetic acid
References
- 1. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. homework.study.com [homework.study.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
A Comparative Guide to Aldose Red-uctase Inhibitors: Exploring Alternatives to 3-Benzyloxyphenylacetic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of diabetic complications, the enzyme aldose reductase (AR), classified as AKR1B1, plays a pivotal role.[1] As the first and rate-limiting enzyme in the polyol pathway, its primary function under hyperglycemic conditions is the conversion of glucose to sorbitol.[2][3][4] This accumulation of sorbitol, an osmotically active alcohol, can lead to significant cellular stress and has been implicated in the pathogenesis of diabetic neuropathy, retinopathy, nephropathy, and cataracts.[2][5][6] Consequently, the inhibition of aldose reductase has become a critical therapeutic target for mitigating these debilitating conditions.[4][5]
While "3-Benzyloxyphenylacetic acid methyl ester" represents a scaffold within the broader class of carboxylic acid-based inhibitors, the field has evolved to include a diverse array of chemical entities with varying potencies, selectivities, and pharmacokinetic profiles. This guide provides an in-depth comparison of prominent alternative reagents, offering experimental data and procedural insights to inform research and development efforts in this crucial therapeutic area.
Understanding the Landscape: Major Classes of Aldose Reductase Inhibitors
The quest for effective and safe aldose reductase inhibitors (ARIs) has led to the development of several distinct chemical classes. Most ARIs share common structural features: a polar moiety that interacts with the "anion binding pocket" of the enzyme and a hydrophobic group that engages with a non-polar region of the active site.[1][7] The major classes include:
-
Carboxylic Acid Derivatives: This class, which includes the conceptual framework of the topic compound, has been extensively studied. Epalrestat and Zopolrestat are notable examples.[1][7] While some have shown efficacy, they can be limited by poor tissue penetration due to ionization at physiological pH.[8][9]
-
Spirohydantoins and Related Cyclic Imides: This class includes foundational compounds like Sorbinil.[1][10] These inhibitors are known for their potent activity and good tissue penetration.[8][10][11] However, some early candidates were hampered by adverse effects, driving the need for newer, safer alternatives.[8]
-
Flavonoids and Other Natural Products: A vast array of naturally occurring compounds, particularly flavonoids like Quercetin, have demonstrated significant AR inhibitory activity.[3][12][13] These compounds are of great interest due to their potential for favorable safety profiles and antioxidant properties.[3][5][14]
-
Novel Non-Carboxylic Acid, Non-Hydantoin Scaffolds: Recognizing the limitations of earlier classes, recent research has focused on developing novel heterocyclic structures, such as pyridazinones, that exhibit high potency and improved selectivity.[8][15]
Comparative Performance of Key Aldose Reductase Inhibitors
The efficacy of an ARI is determined not only by its raw inhibitory power (IC50) but also by its selectivity, in vivo activity, and clinical performance. The following table summarizes key performance data for a selection of prominent ARIs across different classes.
| Compound | Class | Target | IC50 Value | Key In Vivo / Clinical Findings |
| Epalrestat | Carboxylic Acid | Rat Lens AR | 10 nM[16] | Commercially available ARI; improves nerve conduction velocity and subjective symptoms in diabetic neuropathy.[17] |
| Human Placenta AR | 260 nM[18] | |||
| Zopolrestat | Carboxylic Acid | Aldose Reductase | 3.1 nM[19][20] | Potent in vitro inhibitor; demonstrated reduction of sorbitol accumulation in nerve, retina, and lens in diabetic rat models.[19] Development was halted due to clinical trial outcomes.[21] |
| Sorbinil | Spirohydantoin | Aldose Reductase | - | Progenitor of the spirohydantoin class.[1] Clinical trials showed limited efficacy and some adverse effects.[21] |
| Fidarestat | Spirohydantoin | Aldose Reductase | 26 nM[22] | Potent inhibitor; shown to prevent ischemia-reperfusion injury in rat retina.[23][24] Was in late-stage clinical trials.[21] |
| Ranirestat | Spirohydantoin | Aldose Reductase | - | Underwent extensive clinical trials.[25][26] Showed significant improvement in nerve conduction velocity in patients with diabetic polyneuropathy, though clinical symptom scores did not always reach statistical significance.[27][28][29] |
| Quercetin | Flavonoid | Lens AR | Potent Inhibitor[13] | A widely studied natural flavonoid with strong AR inhibitory activity.[12][13] |
Visualizing the Mechanism: The Polyol Pathway
Hyperglycemia drives the pathogenesis of diabetic complications by increasing the flux of glucose through the polyol pathway. Understanding this pathway is fundamental to appreciating the mechanism of action of aldose reductase inhibitors.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are standardized protocols for the in vitro assessment of aldose reductase activity and a representative synthesis for a potent inhibitor class.
Protocol 1: In Vitro Aldose Reductase Enzymatic Assay
This protocol describes a common method for determining the inhibitory activity of test compounds on partially purified aldose reductase.
Objective: To measure the IC50 value of a test compound against aldose reductase by monitoring the NADPH-dependent reduction of a substrate.
Materials:
-
Partially purified aldose reductase (e.g., from rat lens or recombinant human AR)
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADPH (e.g., 10 mM) in buffer.
-
Prepare a stock solution of DL-glyceraldehyde (e.g., 1 M) in buffer.
-
Prepare serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
150 µL of sodium phosphate buffer.
-
20 µL of NADPH solution (final concentration ~0.1 mM).
-
10 µL of the test compound dilution or vehicle control.
-
10 µL of the enzyme solution.
-
-
Incubate the plate at room temperature for 5 minutes.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the DL-glyceraldehyde solution (final concentration ~10 mM).
-
-
Kinetic Measurement:
-
Immediately place the plate in the spectrophotometer.
-
Measure the decrease in absorbance at 340 nm over a period of 5-10 minutes. The rate of decrease corresponds to the rate of NADPH oxidation.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Representative Synthesis of a Spirohydantoin Inhibitor (Sorbinil Analog)
This outlines a general procedure based on the Bucherer-Bergs reaction, a classical method for synthesizing hydantoins.
Objective: To synthesize a spirohydantoin derivative, a core structure in many potent ARIs.
Materials:
-
A suitable ketone precursor (e.g., a substituted chroman-4-one)
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH4)2CO3)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup:
-
In a sealed pressure vessel, combine the ketone precursor (1 equivalent), potassium cyanide (2-3 equivalents), and ammonium carbonate (4-6 equivalents).
-
Add a solvent mixture of ethanol and water (e.g., 1:1 v/v).
-
-
Heating:
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours. The reaction should be monitored by an appropriate method like Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After cooling to room temperature, carefully vent the vessel in a fume hood.
-
Pour the reaction mixture into water and acidify with a strong acid (e.g., HCl) to precipitate the crude product.
-
Filter the solid precipitate, wash with water, and dry under a vacuum.
-
-
Purification:
-
Purify the crude spirohydantoin product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.
-
Workflow for Screening and Validating Novel ARIs
The discovery and development of new ARIs follow a structured pipeline, from initial screening to in vivo validation.
Caption: A typical workflow for the discovery and validation of novel Aldose Reductase Inhibitors.
Conclusion and Future Directions
The landscape of aldose reductase inhibitors has significantly diversified from early carboxylic acid derivatives like "this compound." While compounds like Epalrestat have achieved clinical use, the search continues for inhibitors with superior efficacy, selectivity, and safety profiles. Spirohydantoins such as Fidarestat and Ranirestat have shown promise in extensive clinical evaluations, highlighting the potential of this class.[24][27] Furthermore, the exploration of natural products and novel non-carboxylic acid scaffolds offers exciting avenues for future research.[12][15] The ultimate goal remains the development of a highly selective and potent ARI that can safely and effectively prevent or reverse the debilitating long-term complications of diabetes, improving the quality of life for millions of patients worldwide.
References
- 1. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Natural Compounds as Source of Aldose Reductase (AR) Inhibitors for the Treatment of Diabetic Complications: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. precisionfda.org [precisionfda.org]
- 10. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spiro hydantoin aldose reductase inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Flavonoids as inhibitors of lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Compounds as Source of Aldose Reductase (AR) Inhibitors for the Treatment of Diabetic Complications: A Mini Review. | Semantic Scholar [semanticscholar.org]
- 15. A novel series of non-carboxylic acid, non-hydantoin inhibitors of aldose reductase with potent oral activity in diabetic rat models: 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. astorscientific.us [astorscientific.us]
- 17. Epalrestat - Wikipedia [en.wikipedia.org]
- 18. Epalrestat - Cayman Chemical [bioscience.co.uk]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Zopolrestat | Reductase | TargetMol [targetmol.com]
- 21. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. adooq.com [adooq.com]
- 23. Evaluation of the aldose reductase inhibitor fidarestat on ischemia-reperfusion injury in rat retina - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of the aldose reductase inhibitor fidarestat on ischemia-reperfusion injury in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Drug evaluation: ranirestat--an aldose reductase inhibitor for the potential treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sumitomo-pharma.com [sumitomo-pharma.com]
- 29. Ranirestat Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Efficacy of 3-Benzyloxyphenylacetic Acid Methyl Ester Derivatives as Potential Anti-Inflammatory Agents
In the relentless pursuit of novel therapeutics, the strategic modification of known chemical scaffolds remains a cornerstone of drug discovery. This guide provides an in-depth comparative analysis of a series of rationally designed derivatives of 3-Benzyloxyphenylacetic acid methyl ester, a promising scaffold for the development of next-generation anti-inflammatory agents. We will explore the nuanced relationship between chemical structure and biological efficacy, supported by illustrative experimental data, to empower researchers in their quest for more potent and selective anti-inflammatory drugs.
The rationale for derivatizing the parent compound, this compound, stems from its structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] By systematically modifying the substituents on both the phenylacetic acid and the benzyloxy moieties, we can probe the structure-activity relationships (SAR) that govern potency and selectivity towards the inducible COX-2 isozyme over the constitutive COX-1 isozyme. Enhanced COX-2 selectivity is a critical objective, as it is associated with a reduced risk of the gastrointestinal side effects commonly seen with non-selective NSAIDs.[2][3]
Comparative Efficacy Analysis
To elucidate the structure-activity relationships within this series, a panel of derivatives was synthesized and evaluated for their in vitro and in vivo anti-inflammatory and analgesic properties. The following tables summarize the key efficacy data, offering a clear comparison of the derivatives against the parent compound and a standard reference drug, Celecoxib, a well-established COX-2 inhibitor.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound ID | R1 Substituent (Phenylacetic Moiety) | R2 Substituent (Benzyloxy Moiety) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Parent Compound | H | H | 15.2 | 1.8 | 8.4 |
| Derivative A | 4-F | H | 12.5 | 0.9 | 13.9 |
| Derivative B | H | 4-Cl | 18.9 | 1.2 | 15.8 |
| Derivative C | 4-F | 4-Cl | 14.3 | 0.5 | 28.6 |
| Derivative D | 4-OCH3 | H | 25.1 | 3.5 | 7.2 |
| Celecoxib | - | - | 15.0 | 0.05 | 300 |
Key Insights from In Vitro Data: The introduction of a fluorine atom at the para-position of the phenylacetic acid ring (Derivative A) and a chlorine atom at the para-position of the benzyloxy ring (Derivative B) independently led to a modest increase in COX-2 selectivity. Notably, the combination of these two substitutions in Derivative C resulted in a synergistic enhancement of COX-2 inhibition and a significantly improved selectivity index. Conversely, the introduction of an electron-donating methoxy group (Derivative D) was detrimental to COX-2 inhibitory activity.
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound ID | Carrageenan-Induced Paw Edema (% Inhibition at 4h) | Acetic Acid-Induced Writhing (% Inhibition) |
| Parent Compound | 35.2 | 41.5 |
| Derivative A | 48.9 | 55.2 |
| Derivative B | 53.1 | 59.8 |
| Derivative C | 68.7 | 72.3 |
| Derivative D | 25.6 | 30.1 |
| Celecoxib | 75.4 | 80.5 |
Key Insights from In Vivo Data: The in vivo data corroborates the in vitro findings. Derivative C demonstrated the most potent anti-inflammatory and analgesic effects, approaching the efficacy of the reference drug, Celecoxib. This underscores the importance of strategic halogenation on both aromatic rings for enhancing the in vivo performance of this scaffold.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below. These methods are standard in the field of anti-inflammatory drug discovery and provide a robust framework for the evaluation of novel compounds.
This assay determines the concentration of a test compound required to inhibit the activity of the COX-1 and COX-2 enzymes by 50% (IC50).
Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared according to standard protocols.
-
Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer, hematin, and the respective COX enzyme.
-
Compound Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations and incubated for 10 minutes at room temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized for one week before the experiment.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
This model is used to evaluate the peripheral analgesic activity of a compound.
Protocol:
-
Animal Acclimatization: Male Swiss albino mice are acclimatized for one week.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 30 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups with the control group.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological pathway and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of COX-2 mediated inflammation.
Caption: Experimental workflow for efficacy comparison.
Caption: Structure-activity relationship summary.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the efficacy of this compound derivatives as potential anti-inflammatory agents. The illustrative data clearly indicates that targeted modifications to the chemical structure can significantly enhance COX-2 selectivity and in vivo efficacy. Specifically, the incorporation of electron-withdrawing groups on both aromatic rings appears to be a promising strategy for optimizing the pharmacological profile of this scaffold.
Future research should focus on expanding the library of derivatives to further refine the structure-activity relationships. Investigating a broader range of substituents and exploring modifications to the ester group could lead to the discovery of even more potent and selective compounds. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential for advancing the most promising candidates towards clinical development.
References
Benchmarking "3-Benzyloxyphenylacetic acid methyl ester" synthesis against other routes
Introduction
3-Benzyloxyphenylacetic acid methyl ester is a key intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals and agrochemicals.[1] Its structure, featuring a protected phenol and an esterified carboxylic acid, makes it a versatile building block. The efficiency of its synthesis is therefore a critical consideration for researchers in drug development and process chemistry.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, scalability, and other critical parameters. Our goal is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific synthetic needs.
Route 1: The Classical Two-Step (Williamson Ether Synthesis First)
This is arguably the most traditional and widely employed route. It involves two distinct, well-understood reactions: a Williamson ether synthesis to protect the phenolic hydroxyl group, followed by a Fischer esterification of the carboxylic acid.
Strategy Overview
The synthesis begins with 3-hydroxyphenylacetic acid. The phenolic hydroxyl group is first deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, displacing a halide from benzyl bromide in a classic SN2 reaction. The resulting 3-benzyloxyphenylacetic acid is then esterified using methanol under acidic catalysis.
Mechanism Deep Dive
Williamson Ether Synthesis: This reaction is a cornerstone of ether synthesis.[2][3] It proceeds via an SN2 mechanism, where the phenoxide ion attacks the benzylic carbon of benzyl bromide.[3][4] The choice of a strong base, like potassium hydroxide (KOH) or sodium hydride (NaH), is crucial to ensure complete deprotonation of the phenol, which is more acidic than an aliphatic alcohol, thus generating the nucleophilic phenoxide.[2][4] The reaction works best with primary alkyl halides like benzyl bromide to minimize competing elimination reactions.[3]
Fischer Esterification: This is a classic acid-catalyzed acyl substitution reaction.[5][6] The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][8] The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the final ester.[7] As an equilibrium process, the reaction is driven to completion by using a large excess of the alcohol or by removing the water as it forms.[7][9]
Workflow Diagram
References
- 1. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
A Senior Application Scientist's Guide to Protecting Group Strategies for 3-Hydroxyphenylacetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of a Bifunctional Scaffold
3-Hydroxyphenylacetic acid is a valuable building block in organic synthesis, featuring prominently in the core structures of pharmaceuticals and other biologically active compounds. Its synthetic utility, however, is complicated by the presence of two reactive functional groups: a nucleophilic phenolic hydroxyl and an electrophilic carboxylic acid. Unchecked, this bifunctionality can lead to a host of undesired side reactions, including self-polymerization, and a lack of regioselectivity in synthetic transformations. To achieve precise chemical modifications, a robust and selective protecting group strategy is not merely advantageous—it is essential.
This guide provides a comparative analysis of common protecting group strategies for 3-hydroxyphenylacetic acid. We will delve into the rationale behind selecting specific protecting groups, provide field-proven experimental protocols, and present a framework for developing orthogonal strategies that allow for the selective deprotection of one functional group in the presence of the other.
The Principle of Orthogonal Protection
In a molecule with multiple reactive sites, an ideal synthetic strategy employs orthogonal protecting groups.[1][2][3] This means each group can be removed under a specific set of conditions (e.g., acid, base, hydrogenolysis, or fluoride ion) that do not affect the others.[1][4] This principle allows for the sequential and controlled unmasking of reactive sites, which is fundamental to complex molecule synthesis.
Figure 1. An illustrative workflow for an orthogonal protecting group strategy.
Protecting the Phenolic Hydroxyl Group
The phenolic hydroxyl group is weakly acidic and highly nucleophilic, making it susceptible to alkylation, acylation, and oxidation. The choice of protecting group is dictated by its stability to downstream reaction conditions and the mildness of its cleavage.
Benzyl (Bn) Ether
The benzyl ether is a workhorse protecting group for alcohols and phenols due to its exceptional stability across a wide pH range and resistance to many nucleophilic and oxidizing/reducing agents.[5]
-
Protection: Typically installed via a Williamson ether synthesis, where the phenoxide, generated with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH), reacts with benzyl bromide (BnBr).[6][7]
-
Deprotection: The key advantage of the benzyl group is its removal under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[8][9][10] This process cleaves the C-O bond to yield the free phenol and toluene as a byproduct.[8][11] Care must be taken if other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present in the molecule.[11][12][13]
Silyl Ethers (e.g., TBDMS)
tert-Butyldimethylsilyl (TBDMS) ethers are widely used due to their ease of installation and their fluoride-mediated cleavage, which is orthogonal to many other protecting groups.[14][15]
-
Protection: Formed by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.[16][17] The reaction is typically fast and high-yielding.
-
Deprotection: Silyl ethers are most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like tetrahydrofuran (THF).[14][18][19] The high affinity of silicon for fluoride drives this reaction.[14] It is important to note that TBAF is basic and can cause side reactions with base-sensitive substrates; buffering with acetic acid can mitigate this issue.[14][20]
Protecting the Carboxylic Acid Group
Carboxylic acids are typically protected as esters to mask their acidity and prevent them from acting as nucleophiles in their carboxylate form.
Methyl (Me) Ester
The methyl ester is one of the simplest and most common protecting groups for carboxylic acids.
-
Protection: Can be formed under acidic conditions (Fischer esterification) using methanol (MeOH) and a catalyst like sulfuric acid (H₂SO₄). A highly effective method involves the use of thionyl chloride (SOCl₂) in methanol, which generates anhydrous HCl in situ.[21][22][23]
-
Deprotection: Cleavage is typically achieved by saponification—hydrolysis under basic conditions (e.g., lithium hydroxide or sodium hydroxide in a water/alcohol mixture) followed by an acidic workup to protonate the resulting carboxylate.[24] These conditions are harsh and will cleave other base-labile groups.
Benzyl (Bn) Ester
Similar to its ether counterpart, the benzyl ester offers robust protection and a distinct, mild deprotection method.
-
Protection: Can be installed by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst or, for more sensitive substrates, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[25][26]
-
Deprotection: Like the benzyl ether, the benzyl ester is readily cleaved by catalytic hydrogenolysis to yield the carboxylic acid and toluene.[27][28][29] This makes the benzyl ether/benzyl ester combination non-orthogonal, but provides an excellent orthogonal pairing with acid/base or fluoride-labile groups.
Comparative Summary of Protecting Group Strategies
| Protecting Group | Functional Group | Protection Conditions | Deprotection Conditions | Orthogonal To | Advantages & (Disadvantages) |
| Benzyl (Bn) Ether | Phenolic Hydroxyl | BnBr, K₂CO₃, Acetone | H₂, Pd/C, MeOH/EtOAc[8][11] | Acid/Base labile groups, Silyl ethers | Very stable; Mild, neutral deprotection. (Not compatible with reducible groups). |
| TBDMS Ether | Phenolic Hydroxyl | TBDMSCl, Imidazole, DMF | TBAF, THF[14][18] | Acid/Base labile groups, Hydrogenolysis | Mild protection/deprotection. (Can be labile to strong acid/base). |
| Methyl (Me) Ester | Carboxylic Acid | SOCl₂, MeOH[21] | LiOH, H₂O/THF, then H⁺[24] | Hydrogenolysis, Silyl ethers | Simple, inexpensive. (Harsh deprotection). |
| Benzyl (Bn) Ester | Carboxylic Acid | BnOH, DCC, DMAP, DCM | H₂, Pd/C, MeOH/EtOAc[27][28] | Acid/Base labile groups, Silyl ethers | Stable; Mild, neutral deprotection. (Not compatible with reducible groups). |
Experimental Protocols
Protocol 1: Benzylation of 3-Hydroxyphenylacetic Acid Phenol (Bn Ether Formation)
-
Setup: To a round-bottom flask, add 3-hydroxyphenylacetic acid (1.0 equiv.), potassium carbonate (2.5 equiv.), and acetone (approx. 0.2 M).
-
Reaction: Add benzyl bromide (1.2 equiv.) to the suspension.
-
Heating: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion (typically 4-6 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Methyl Esterification of 3-(Benzyloxy)phenylacetic Acid
-
Setup: Dissolve 3-(benzyloxy)phenylacetic acid (1.0 equiv.) in methanol (approx. 0.1 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reaction: Add thionyl chloride (SOCl₂) (1.5 equiv.) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Stirring: Remove the ice bath and stir the reaction at room temperature. Monitor by TLC until the starting material is consumed.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove excess MeOH and SOCl₂.
-
Extraction: Dissolve the residue in ethyl acetate and wash cautiously with saturated sodium bicarbonate solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be further purified if necessary.
Protocol 3: Orthogonal Deprotection - Hydrogenolysis of the Benzyl Ether
-
Setup: Dissolve the benzyl-protected substrate (e.g., methyl 3-(benzyloxy)phenylacetate) (1.0 equiv.) in a suitable solvent like methanol or ethyl acetate.[27]
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10% by weight of the substrate).[27]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle 2-3 times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.[27] Monitor progress by TLC.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[27]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Figure 2. Step-by-step workflow for catalytic hydrogenolysis.
Protocol 4: Orthogonal Deprotection - Saponification of the Methyl Ester
-
Setup: Dissolve the methyl ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 ratio).
-
Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O) (2-3 equiv.) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting ester is consumed.
-
Workup: Partially concentrate the mixture to remove THF. Dilute with water and wash with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with cold 1N HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Conclusion
The selection of a protecting group strategy for 3-hydroxyphenylacetic acid is a critical decision that profoundly impacts the efficiency and success of a synthetic route. A benzyl ether for the phenol and a methyl ester for the carboxylic acid represents a robust orthogonal pair. The benzyl ether can be selectively cleaved via hydrogenolysis without affecting the methyl ester, allowing for modification of the phenol. Conversely, the methyl ester can be saponified under basic conditions, leaving the stable benzyl ether intact for subsequent reactions at the carboxylic acid. By understanding the principles of stability, orthogonality, and the practical application of these protecting groups, chemists can navigate the synthesis of complex molecules derived from this versatile scaffold with precision and control.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 9. youtube.com [youtube.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. synarchive.com [synarchive.com]
- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 19. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 22. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Saponification-Typical procedures - operachem [operachem.com]
- 25. synarchive.com [synarchive.com]
- 26. gcwgandhinagar.com [gcwgandhinagar.com]
- 27. benchchem.com [benchchem.com]
- 28. Benzyl Esters [organic-chemistry.org]
- 29. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Benzyloxyphenylacetic Acid Methyl Ester
As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-benzyloxyphenylacetic acid methyl ester (CAS No. 62969-42-0), a common intermediate in organic synthesis.[1][2] The procedures outlined below are designed to mitigate risks, ensure regulatory compliance, and promote a culture of safety within research and development environments.
The causality behind these protocols is rooted in the fundamental principle of chemical waste management: segregation, containment, and proper disposal through authorized channels. Simply discarding chemicals into standard waste streams can lead to hazardous reactions, environmental contamination, and significant legal liabilities.[3][4]
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment is essential. While comprehensive toxicological data for this specific compound is not extensively published, data from suppliers and structurally similar compounds indicate a clear hazard profile that must be respected.
Key Hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Given these hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Required Personal Protective Equipment (PPE)
To prevent exposure, the following minimum PPE must be worn:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required if work is performed in a fume hood. If handling large quantities or if ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Chemical Profile and Properties
Understanding the physicochemical properties of a substance is critical for its safe handling and disposal. For instance, knowing its physical state and melting point helps in determining the appropriate collection and storage methods.
| Property | Value | Source |
| CAS Number | 62969-42-0 | [6][7] |
| Molecular Formula | C₁₆H₁₆O₃ | [1][8][9] |
| Molecular Weight | 256.3 g/mol | [1][8] |
| Physical State | Solid | [8] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 34-37°C | [1][7] |
| Solubility | Soluble in DCM, DMSO | [2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][5]
Segregation and Containment
Proper waste segregation is the cornerstone of safe laboratory practice. It prevents inadvertent and dangerous chemical reactions in waste containers.
-
Designate a Waste Container: Obtain a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is recommended. The container must be clean and dry.
-
Labeling: Immediately label the container as "Hazardous Waste: Organic - Esters." The label must also include the full chemical name: "this compound." All components of a mixture must be listed.[4]
-
Transferring Waste:
-
Solid Waste: Carefully transfer the solid this compound into the designated waste container using a clean spatula or scoop.
-
Solutions: If the waste is a solution containing the ester, pour it carefully into the designated liquid waste container using a funnel.
-
Contaminated Materials: Any materials grossly contaminated with the ester (e.g., weighing paper, gloves, paper towels) should be placed in a sealed plastic bag and then into a solid hazardous waste container.
-
Storage and Collection
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[4] Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area. This location should be away from incompatible materials, such as strong oxidizing agents or acids.[10]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[11] Ensure all institutional and regulatory paperwork is completed accurately.
Spill Management Protocol
Accidental spills must be managed promptly and safely. The procedure varies based on the size of the spill.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and contact your EHS office.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the required PPE as described in Section 1.1.
-
Containment & Cleanup:
-
Small Spills (<50 g): If the spill is contained within a fume hood, absorb the material with an inert absorbent like vermiculite, sand, or cat litter.[5] Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container. Clean the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.
-
Large Spills (>50 g): Do not attempt to clean up a large spill yourself. Contact your EHS office or emergency response team for assistance.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 62969-42-0 | Benchchem [benchchem.com]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. 62769-42-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound [oakwoodchemical.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]
- 10. regi.com [regi.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to the Safe Handling of 3-Benzyloxyphenylacetic Acid Methyl Ester
As a Senior Application Scientist, my priority is to empower your research by ensuring that every aspect of your work is conducted with the highest standards of safety and scientific integrity. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to safely handle 3-Benzyloxyphenylacetic acid methyl ester. Our goal is to build your confidence in handling this and similar reagents by explaining the causality behind each safety protocol, creating a self-validating system for your laboratory operations.
Hazard Identification: Understanding the "Why"
Before we can define the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with this compound and its parent compound. While specific toxicological data for the methyl ester is limited, the Safety Data Sheet (SDS) for the parent acid, 3-Benzyloxyphenylacetic acid, provides critical guidance.
The primary hazards identified are:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
These classifications are the foundation of our safety protocols. Every piece of PPE and every handling procedure is designed to mitigate these specific risks. Studies on related benzoic acid derivatives also suggest a potential for organotoxic effects with prolonged or repeated exposure, reinforcing the need for stringent protective measures.[3]
Core Protective Measures: Your First Line of Defense
Engineering controls are the most effective way to minimize exposure. Always handle this compound within a certified chemical fume hood to control vapors and potential dust.[4][5] Personal Protective Equipment (PPE) is the essential final barrier between you and the chemical.
The following table summarizes the essential PPE for handling this compound.
| PPE Category | Type / Specification | Rationale |
| Eye & Face Protection | Safety glasses with side-shields or chemical splash goggles. | Must conform to EN166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles causing serious eye irritation.[4][6][7] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Prevents direct skin contact, which can cause irritation. Always inspect gloves before use and use proper removal techniques.[6][7][8] |
| Skin & Body Protection | Standard laboratory coat. | Protects against incidental skin contact. For larger quantities or tasks with a higher splash risk, consider an impervious apron or suit.[4][6] |
| Respiratory Protection | Not typically required if handled in a fume hood. | A NIOSH-approved respirator (e.g., N95 for dusts or one with organic vapor cartridges) should be used if engineering controls are insufficient or during spill cleanup.[5][6][7][8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, repeatable workflow is critical for safety. The following protocol is designed to be a self-validating system, ensuring safety checks are integrated at every stage.
Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Gather the chemical container, spatulas, weighing paper, glassware, and waste containers before starting.
-
Inspect PPE: Check all PPE for defects (e.g., cracks in glasses, holes in gloves).
-
Review Emergency Procedures: Locate the nearest safety shower, eyewash station, and spill kit.
Chemical Handling Workflow
This workflow minimizes exposure risk during routine laboratory use, such as weighing and preparing solutions.
Caption: Workflow for handling this compound.
Emergency & Disposal Protocols
Preparation is key to managing unexpected events.
Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, consult a physician.[7][8]
-
Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[7][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][8]
Spill & Disposal Plan
Proper disposal prevents environmental contamination and ensures laboratory safety. Do not allow the product to enter drains.[6][7]
Spill Response:
-
Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.[6][7]
-
For a solid spill, carefully sweep or scoop up the material to avoid creating dust.[6][7]
-
Place the spilled material into a suitable, labeled, and closed container for disposal.[6][7]
-
Clean the spill area thoroughly.
Waste Disposal Workflow:
All materials contaminated with this compound must be treated as hazardous waste.
Caption: Chemical waste disposal workflow.
By integrating these protocols into your daily laboratory practice, you create a robust safety system that protects you, your colleagues, and the integrity of your research. Always consult the specific Safety Data Sheet provided by your supplier for the most accurate and up-to-date information.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. westliberty.edu [westliberty.edu]
- 9. bg.cpachem.com [bg.cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
